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Core Science & Biosynthesis

Foundational

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile chemical properties

CAS Registry Number: 55809-73-3 Chemical Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Executive Summary 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical synthetic intermediate belonging to the class of -hyd...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 55809-73-3 Chemical Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Executive Summary

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical synthetic intermediate belonging to the class of


-hydroxynitriles . It serves as a privileged scaffold in the synthesis of 3-arylpropylamine derivatives, a structural motif ubiquitous in central nervous system (CNS) therapeutics, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesics.

This guide details the physicochemical profile, synthesis strategies, and downstream transformations of this molecule. Special emphasis is placed on the chemoselective synthesis required to retain the hydroxyl group without triggering dehydration to the conjugated cinnamonitrile, a common competing pathway.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This molecule is characterized by a secondary benzylic alcohol and a nitrile group separated by a methylene bridge. The meta-methoxy substitution on the phenyl ring is electronically significant, influencing the acidity of the benzylic proton and the solubility profile.

Datasheet Summary
PropertyValue / DescriptionNote
IUPAC Name 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
CAS Number 55809-73-3
Appearance Viscous pale yellow to amber oilTends to darken upon oxidation/standing.
Solubility Soluble in DCM, EtOAc, THF, MeOH.Sparingly soluble in water; lipophilic.
pKa (OH) ~14.5Typical for secondary alcohols.
pKa (

-CH)
~25 (estimated)Acidic due to nitrile EWG.
Chirality 1 Chiral Center (C3)Synthesized as racemate unless asymmetric catalysis is used.

Synthetic Pathways[3][6]

The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile relies on the nucleophilic addition of an acetonitrile anion to 3-methoxybenzaldehyde. This is a "cyano-aldol" type reaction.

Critical Challenge: The Elimination-Addition Equilibrium

The primary challenge in synthesizing this specific intermediate is preventing the dehydration (elimination of water) which leads to 3-(3-methoxyphenyl)acrylonitrile (the cinnamonitrile derivative).

  • Kinetic Control (Target: Hydroxy Nitrile): Requires low temperature and strong bases (LDA) to trap the alkoxide.

  • Thermodynamic Control (Target: Alkene): High heat or weaker bases (KOH/MeOH) favor the conjugated alkene.

Protocol A: High-Purity Kinetic Synthesis (Recommended)

This method uses Lithium Diisopropylamide (LDA) to ensure irreversible deprotonation of acetonitrile, followed by controlled addition of the aldehyde.

Reagents:

  • Acetonitrile (anhydrous)

  • 3-Methoxybenzaldehyde[1]

  • LDA (2.0 M in THF/heptane)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Deprotonation: Add anhydrous THF (10 vol) and cool to -78°C . Add LDA (1.1 equiv) dropwise.

  • Anion Formation: Add Acetonitrile (1.05 equiv) dropwise over 15 minutes. Stir at -78°C for 30 minutes. The solution typically turns pale yellow, indicating the formation of the lithiated acetonitrile species (

    
    ).
    
  • Addition: Dissolve 3-Methoxybenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the cold anion solution. Maintain temperature below -70°C.

  • Quench: Stir for 1 hour at -78°C. Quench cold by adding saturated

    
     solution. Do not allow to warm before quenching , as the retro-aldol or dehydration pathways become accessible at higher temperatures.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient). Avoid acidic silica if possible, or elute quickly to prevent dehydration.

Protocol B: Industrial Phase-Transfer (Cautionary)

While cheaper, using KOH/NaOH often yields mixtures of the hydroxy-nitrile and the unsaturated alkene.

  • Conditions: 3-Methoxybenzaldehyde + Acetonitrile + 50% NaOH + TEBA (Cat.) at 0°C.

  • Risk: Even at 0°C, the elimination product is observed. This method is only recommended if the downstream step involves dehydration anyway.

Reaction Mechanism & Logic

The following diagram illustrates the pathway and the critical divergence point between the desired alcohol and the dehydrated impurity.

G Start Acetonitrile (CH3CN) Anion Lithiated Acetonitrile [Li-CH2-CN] Start->Anion Deprotonation (-78°C) Base Base (LDA) Base->Anion Intermediate Alkoxide Intermediate Anion->Intermediate + Aldehyde Nucleophilic Attack Aldehyde 3-Methoxybenzaldehyde Aldehyde->Intermediate Product TARGET: 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile Intermediate->Product Acid Quench (Kinetic Control) SideProduct IMPURITY: 3-(3-methoxyphenyl) acrylonitrile Intermediate->SideProduct Heat / Prolonged Base (-H2O Elimination)

Figure 1: Mechanistic pathway showing the kinetic trap required to isolate the


-hydroxynitrile versus the thermodynamic dehydration product.

Applications & Transformations

This molecule is a versatile "switch" intermediate. Its reactivity allows access to three distinct pharmacological scaffolds.

A. Reduction to -Amino Alcohols

The most common application is the reduction of the nitrile to a primary amine.

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF.

  • Product: 3-Amino-1-(3-methoxyphenyl)propan-1-ol .

  • Relevance: This 1,3-amino alcohol motif is the core backbone for various monoamine transporter inhibitors. The 3-methoxy group mimics the substitution pattern found in Tramadol and Venlafaxine analogs.

B. Dehydration to Cinnamonitriles

If the alkene is desired (e.g., for subsequent conjugate addition), the hydroxy group is eliminated.

  • Reagent:

    
     (Mesylation followed by elimination) or acid catalysis (
    
    
    
    /Toluene reflux).
  • Product: 3-(3-methoxyphenyl)acrylonitrile.

C. Hydrolysis to -Hydroxy Acids
  • Reagent: NaOH/H2O2 or HCl.

  • Product: 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.

Analytical Characterization

To validate the synthesis of CAS 55809-73-3, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, )
  • 
     7.30 - 6.80 (m, 4H):  Aromatic protons (look for the meta-substitution pattern).
    
  • 
     5.05 (t, 1H):  The benzylic proton (
    
    
    
    -OH). This is the diagnostic peak. If this shifts to ~7.0 ppm (doublet), you have dehydrated to the alkene.
  • 
     3.82 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     2.75 (d, 2H):  Methylene protons adjacent to nitrile (
    
    
    
    -CN).
  • 
     2.40 (br s, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .
Infrared Spectroscopy (IR)
  • ~3450 cm⁻¹: Broad stretch (O-H). Critical: If this is missing, the product has dehydrated.

  • ~2250 cm⁻¹: Sharp, weak stretch (C≡N).

  • ~1600, 1585 cm⁻¹: Aromatic ring stretches.

Safety & Handling

Hazard Class: Nitrile / Acute Toxicant.

  • Cyanide Metabolism: While not a free cyanide salt, aliphatic nitriles can be metabolized to release cyanide in vivo. Handle with extreme care.

  • Skin Absorption: Nitriles penetrate skin rapidly. Use Butyl Rubber or Silver Shield gloves; standard Nitrile gloves offer limited breakthrough protection for low-MW nitriles.

  • Emergency Protocol:

    • In case of exposure: Remove contaminated clothing immediately.[2]

    • Inhalation: Move to fresh air.[2][3][4]

    • Antidote: Standard cyanide antidote kits (e.g., Hydroxocobalamin) should be available in the facility.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[5] Tetrahedron, 58(1), 1-26. Link

  • DiBiase, S. A., et al. (1979).

    
    -hydroxy nitriles. The Journal of Organic Chemistry, 44(25), 4640-4649. Link
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 266076 (Analogous Structure). PubChem. Link

  • Loupy, A., et al. (2005).[6] Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3, 1534-1540.[6] Link Note: This reference details the competition between aldol (hydroxy) and condensation (alkene) products in similar systems.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Introduction and Molecular Structure 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile belongs to the cyanohydrin family, compounds which feature a hydroxyl and a cyano group attached to the same carbon atom.[1] The presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Structure

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile belongs to the cyanohydrin family, compounds which feature a hydroxyl and a cyano group attached to the same carbon atom.[1] The presence of a stereocenter at the C3 position and a methoxy-substituted aromatic ring makes a thorough spectroscopic analysis essential for confirming its identity, purity, and for elucidating its three-dimensional structure. The insights derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are critical for its application in further research and development.

Below is the chemical structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, with key atomic positions labeled for the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-C2~2.8 - 3.0Doublet of doublets (dd)2HDiastereotopic methylene protons adjacent to a chiral center and a nitrile group.
H-C3~5.0 - 5.2Triplet (t)1HMethine proton attached to the carbon bearing the hydroxyl group and the aromatic ring.
OH~3.0 - 4.5Broad singlet (s)1HHydroxyl proton; chemical shift is concentration and solvent dependent. Can be exchanged with D₂O.
OCH₃~3.8Singlet (s)3HProtons of the methoxy group.
Ar-H~6.8 - 7.3Multiplet (m)4HAromatic protons on the meta-substituted ring.

Causality in Proton Chemical Shifts:

  • The downfield shift of the H-C3 proton is due to the deshielding effects of the adjacent hydroxyl group and the aromatic ring.

  • The diastereotopic nature of the H-C2 protons arises from their proximity to the C3 stereocenter.

  • The broadness of the OH signal is a result of chemical exchange and hydrogen bonding.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C1 (C≡N)~118 - 122Nitrile carbon, characteristically upfield.
C2~35 - 40Methylene carbon adjacent to the nitrile and the stereocenter.
C3~70 - 75Carbon bearing the hydroxyl group and the aromatic ring.
C4, C5, C6, C7, C8, C9~110 - 160Aromatic carbons. The carbon attached to the methoxy group (C5) will be the most downfield.
C10 (OCH₃)~55 - 60Methoxy carbon.
Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert sample into the NMR spectrometer. tune Tune and shim the probe. insert->tune acquire_1h Acquire ¹H spectrum (e.g., 16 scans). tune->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans). acquire_1h->acquire_13c process Apply Fourier transform, phase correction, and baseline correction. reference Reference spectra (e.g., TMS at 0 ppm). process->reference integrate Integrate ¹H signals and pick peaks for both spectra. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile are summarized below.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (alcohol)3600 - 3200Strong, BroadStretching vibration, indicative of hydrogen bonding.
C-H (aromatic)3100 - 3000MediumStretching vibration.
C-H (aliphatic)3000 - 2850MediumStretching vibration.
C≡N (nitrile)2260 - 2240Medium, SharpStretching vibration.[3]
C=C (aromatic)1600 - 1450MediumRing stretching vibrations.
C-O (alcohol)1200 - 1000StrongStretching vibration.
C-O (ether)1300 - 1200 & 1150 - 1085StrongAsymmetric and symmetric C-O-C stretching.

Self-Validating System in FT-IR: The simultaneous presence of a strong, broad O-H stretch, a sharp C≡N stretch, and strong C-O stretches provides a high degree of confidence in the identification of the target molecule's key functional groups.

Experimental Protocol for FT-IR Spectroscopy

A common and straightforward method for analyzing a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of C₁₀H₁₁NO₂.

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond between the oxygen-bearing carbon and a neighboring carbon.[2] This would result in the loss of the CH₂CN radical, leading to a fragment at m/z = 137.

  • Loss of Water: Dehydration is another characteristic fragmentation of alcohols, which would produce a fragment at m/z = 159 (M-18).

  • Benzylic Cleavage: The fragment at m/z = 135, corresponding to the 3-methoxybenzyl cation, is also a likely product of fragmentation.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane). inject Inject 1 µL of the solution into the GC. separate Separate the components on a capillary column (e.g., DB-5ms). inject->separate ionize Ionize the eluted compound (e.g., Electron Ionization at 70 eV). analyze Analyze the fragments using a mass analyzer (e.g., quadrupole). ionize->analyze detect Detect the ions and generate the mass spectrum. analyze->detect cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. By combining fundamental principles with data from analogous compounds, a detailed and reliable spectroscopic profile has been constructed. The presented protocols offer a solid foundation for researchers to acquire and interpret their own experimental data, thereby facilitating the unambiguous identification and characterization of this important chemical entity.

References

  • Larkin, P. J. (2011).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Bio-protocol, 13(12), e4707. [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the characterization of this molecule. We will explore expected fragmentation patterns, propose robust analytical workflows, and offer expert insights to facilitate confident structural elucidation and quantification.

Introduction: The Significance of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile belongs to the cyanohydrin class of organic compounds, which are characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom.[1] These molecules are valuable synthetic intermediates, serving as precursors for the synthesis of α-hydroxy acids, β-amino alcohols, and other pharmacologically relevant scaffolds.[2] The precise characterization of these intermediates is paramount to ensure the integrity of the synthetic process and the purity of the final product. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone analytical technique for this purpose.

This guide will focus on the two most prevalent ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC). Understanding the behavior of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile under these different ionization conditions is crucial for selecting the appropriate analytical strategy.

Fundamental Principles of Mass Spectrometry for Cyanohydrin Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves the ionization of the analyte, followed by the separation of the resulting ions based on their m/z, and their subsequent detection. The resulting mass spectrum provides information about the molecular weight of the analyte and, through fragmentation analysis, its chemical structure.

Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+).[3] This is a "hard" ionization technique that imparts significant internal energy to the molecule, often causing extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be compared against spectral libraries like the NIST database for identification.[4]

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[5] This method is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. ESI typically produces protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+), with minimal fragmentation.[5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where precursor ions are isolated and fragmented through collision-induced dissociation (CID).

Proposed Mass Spectrometric Behavior and Fragmentation Pathways

Chemical Structure and Properties:

PropertyValue
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For GC-MS analysis, derivatization of the hydroxyl group (e.g., silylation) is often recommended to improve thermal stability and chromatographic peak shape. However, direct analysis is also possible. The EI mass spectrum is expected to show a molecular ion peak (M•+) at m/z 177, although it may be of low intensity due to the lability of the benzylic alcohol.

Predicted Fragmentation Pattern (EI):

The primary fragmentation pathways are anticipated to be driven by the cleavage of bonds adjacent to the oxygen and the aromatic ring, which are favorable sites for charge stabilization.

  • α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the benzylic carbon and the methylene group, leading to the formation of a stable benzylic cation.

    • Loss of •CH2CN: This cleavage would result in the formation of the 3-methoxybenzyl alcohol cation at m/z 137 . This is predicted to be a major fragment ion.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols. The loss of a water molecule (18 Da) from the molecular ion would lead to a fragment at m/z 159 .

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of a methoxyphenyl cation at m/z 107 .

  • Fragments from the Methoxy Group: Loss of a methyl radical (•CH3, 15 Da) from the molecular ion or major fragments is possible, leading to ions at m/z 162 or m/z 122. Loss of formaldehyde (CH2O, 30 Da) from the methoxy group is also a possibility.

Below is a DOT script visualizing the proposed EI fragmentation pathway.

EI_Fragmentation M [C10H11NO2]•+ m/z 177 F1 [C8H9O2]+ m/z 137 M->F1 - •CH2CN F2 [C10H9N]•+ m/z 159 M->F2 - H2O F3 [C7H7O]+ m/z 107 M->F3 - C3H4NO F4 [C9H8NO2]+ m/z 162 M->F4 - •CH3

Caption: Proposed EI fragmentation of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

In positive ion mode ESI-MS, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is expected to readily form a protonated molecule, [M+H]+, at m/z 178 . Adducts with sodium ([M+Na]+ at m/z 200) or potassium ([M+K]+ at m/z 216) may also be observed, depending on the purity of the solvents and sample matrix.

Tandem Mass Spectrometry (MS/MS) Fragmentation of [M+H]+:

Collision-Induced Dissociation (CID) of the [M+H]+ ion (m/z 178) would likely proceed through the following pathways:

  • Neutral Loss of Water: The most facile fragmentation is the loss of a neutral water molecule (18 Da), resulting in a prominent product ion at m/z 160 .

  • Neutral Loss of HCN: Loss of hydrogen cyanide (27 Da) could lead to an ion at m/z 151 .

  • Cleavage of the Side Chain: Similar to EI, cleavage of the C-C bond adjacent to the protonated hydroxyl group can occur, leading to the formation of the 3-methoxybenzyl cation at m/z 137 .

ESI_MSMS_Fragmentation Precursor [C10H12NO2]+ m/z 178 P1 [C10H10N]+ m/z 160 Precursor->P1 - H2O P2 [C9H9O2]+ m/z 151 Precursor->P2 - HCN P3 [C8H9O]+ m/z 137 Precursor->P3 - CH3CN

Caption: Workflow for the GC-MS analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

LC-MS Analysis

This workflow is ideal for the analysis of thermally labile samples and for quantitative studies requiring high sensitivity and selectivity, such as in bioanalytical applications.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 50-500.

    • For MS/MS: Isolate the precursor ion at m/z 178 and apply a collision energy of 10-30 eV.

The diagram below illustrates the LC-MS workflow.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing Dissolve_LC Dissolve in Mobile Phase Filter Filter Sample Dissolve_LC->Filter Inject_LC Inject into LC Filter->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Ionize_LC Electrospray Ionization (ESI) Separate_LC->Ionize_LC Detect_LC Mass Detection (MS and MS/MS) Ionize_LC->Detect_LC Spectrum_LC Obtain Mass Spectra Detect_LC->Spectrum_LC Interpretation_LC Interpret Fragmentation Spectrum_LC->Interpretation_LC Quantification Quantify Analyte Spectrum_LC->Quantification

Caption: Workflow for the LC-MS analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Data Interpretation and Validation

Qualitative Analysis:

  • GC-MS: The retention time and the fragmentation pattern from EI-MS provide a high degree of confidence in compound identification, especially when compared against a spectral library. The presence of the predicted key fragments (m/z 137, 159, 107) would strongly support the identification of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

  • LC-MS: The accurate mass of the protonated molecule ([M+H]+) obtained from a high-resolution mass spectrometer can confirm the elemental composition. The MS/MS fragmentation pattern (product ions at m/z 160, 151, 137) provides further structural confirmation.

Quantitative Analysis:

For quantitative studies, LC-MS with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is the preferred method due to its superior sensitivity and selectivity. A stable isotope-labeled internal standard would be ideal for the most accurate quantification.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. By understanding the predicted fragmentation pathways under both EI and ESI conditions, and by following the detailed experimental protocols, researchers can confidently characterize this important synthetic intermediate. The combination of chromatographic separation with mass spectrometric detection offers an unparalleled level of analytical detail, crucial for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.

References

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  • Ganesamoorthy, R., & Sakthivel, P. (2017). Synthesis and spectral characterisation of D-A based cyano-stilbene derivatives, for organic solar cell applications. Journal of Taibah University for Science, 11(6), 1085-1093.
  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chemchart. (n.d.). 3-hydroxy-3-(4-methoxyphenyl)propanenitrile (51241-27-1). Retrieved from [Link]

  • Ahmadi, S., & Ghafourian, S. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry, 3(2), 253-278.
  • LECO Corporation. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. Retrieved from [Link]

  • Rosenberg, E. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(4), 299-311.
  • OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. Retrieved from [Link]

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2014). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 1-7.

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Exploratory

An In-depth Technical Guide to the Infrared Spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational frequencies of the molecule's functional groups. Furthermore, it offers a detailed experimental protocol for acquiring a high-quality spectrum using the KBr pellet method, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile and the Role of IR Spectroscopy

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a multifaceted organic molecule featuring a hydroxyl group, a nitrile moiety, and a methoxy-substituted aromatic ring. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active compounds. The tertiary alcohol and nitrile functionalities, in particular, offer versatile handles for molecular elaboration in drug discovery programs.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the chemical bonds. By identifying the specific absorption frequencies, researchers can confirm the presence of key functional groups, assess the purity of a sample, and gain insights into the molecular structure. This guide will deconstruct the anticipated IR spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, correlating each significant absorption band to its corresponding molecular vibration.

Predicted Infrared Spectrum Analysis

The infrared spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is dominated by the characteristic absorptions of its hydroxyl, nitrile, aryl ether, and aromatic functionalities. The following analysis details the expected vibrational modes and their corresponding wavenumber ranges, providing a robust framework for spectral interpretation.

The Hydroxyl (-OH) Stretching Vibration

The most prominent feature in the high-frequency region of the spectrum is expected to be the O-H stretching band. Due to intermolecular hydrogen bonding in the solid state, this absorption will appear as a strong, broad band, typically in the range of 3550-3200 cm⁻¹ [1][2][3]. The breadth of this peak is a direct consequence of the various hydrogen-bonding environments, which lead to a continuum of vibrational energies. In a very dilute solution with a non-polar solvent, a sharp, weaker "free" O-H stretching band might be observed around 3600 cm⁻¹[2][4].

The Nitrile (-C≡N) Stretching Vibration

The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, and typically medium to weak intensity, absorption band. For saturated nitriles, this peak is generally observed in the 2260-2240 cm⁻¹ region[5][6]. The position of this band is relatively insensitive to conjugation with the adjacent methylene group in this molecule. Its presence in this specific region is a strong indicator of the nitrile functionality[7][8].

Aromatic and Aliphatic C-H Stretching Vibrations

The spectrum will exhibit multiple C-H stretching vibrations just below and above 3000 cm⁻¹.

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring will produce medium to weak absorptions in the range of 3100-3000 cm⁻¹ [5].

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂-) group will appear as medium to strong absorptions in the 3000-2850 cm⁻¹ region[5].

Aryl Alkyl Ether (Ar-O-CH₃) Stretching Vibrations

The presence of the methoxy group on the aromatic ring gives rise to characteristic C-O stretching bands. Aryl alkyl ethers typically show two strong bands:

  • An asymmetric C-O-C stretch near 1250 cm⁻¹ .

  • A symmetric stretch near 1040 cm⁻¹ [9][10]. These bands are a reliable indicator of the aryl ether linkage[11][12].

Aromatic C=C Bending and C-O (Alcohol) Stretching Vibrations

The "fingerprint" region of the spectrum (below 1600 cm⁻¹) contains a wealth of structural information.

  • Aromatic C=C Bending: The in-plane bending vibrations of the carbon-carbon double bonds in the benzene ring will produce several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching (Tertiary Alcohol): The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol is expected to be a strong band in the range of 1210-1100 cm⁻¹ [3][13]. This band can sometimes overlap with the ether stretches.

Out-of-Plane C-H Bending (Aromatic Substitution)

The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a meta-disubstituted ring, characteristic absorptions are expected in this range.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected key infrared absorption bands for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3550-3200Hydroxyl (-OH)O-H Stretch (H-bonded)Strong, Broad
3100-3000Aromatic C-HC-H StretchMedium to Weak
3000-2850Aliphatic C-H (-CH₂-)C-H StretchMedium to Strong
2260-2240Nitrile (-C≡N)C≡N StretchMedium, Sharp
1600-1450Aromatic RingC=C BendingMedium, Sharp
~1250Aryl Alkyl EtherAsymmetric C-O-C StretchStrong
1210-1100Tertiary AlcoholC-O StretchStrong
~1040Aryl Alkyl EtherSymmetric C-O-C StretchStrong

Experimental Protocol: Acquiring the FTIR Spectrum via the KBr Pellet Method

The following protocol details the steps for preparing a potassium bromide (KBr) pellet for the analysis of a solid sample like 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. This method is widely used due to its ability to produce high-quality spectra for a broad range of solid materials[14][15]. The underlying principle is that finely ground KBr becomes transparent to infrared radiation under pressure, creating an ideal matrix for the sample[16][17].

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator

  • Analytical balance (4-place)

  • Spatula

  • Sample of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Step-by-Step Procedure
  • Preparation of KBr: Place a small amount of spectroscopy-grade KBr in an agate mortar. Grind the KBr to a fine, consistent powder. It is crucial to work quickly to minimize moisture absorption from the atmosphere, as KBr is hygroscopic[16][18].

  • Sample Preparation: Weigh approximately 1-2 mg of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile and add it to the mortar containing about 100-200 mg of the ground KBr[14]. The sample-to-KBr ratio should be roughly 1:100.

  • Mixing: Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix[17].

  • Loading the Die: Carefully transfer the mixture into the pellet press die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes[16]. This pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.

  • Pellet Release and Inspection: Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Visualizations

Molecular Structure and Key Functional Groups

Molecular_Structure cluster_0 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile N N C1 C C1->N label_nitrile Nitrile Group (~2250 cm⁻¹) C2 CH₂ C2->C1 C3 C C3->C2 OH OH C3->OH C4 C C3->C4 label_hydroxyl Hydroxyl Group (~3400 cm⁻¹) C5 CH C4->C5 C6 C C5->C6 C7 CH C6->C7 O_ether O C6->O_ether C8 CH C7->C8 C9 CH C8->C9 C9->C4 CH3_ether CH₃ O_ether->CH3_ether label_ether Aryl Ether Group (~1250, 1040 cm⁻¹)

Caption: Molecular structure highlighting key functional groups.

Experimental Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow start Start grind_kbr Grind KBr in Agate Mortar start->grind_kbr weigh_sample Weigh Sample (1-2 mg) grind_kbr->weigh_sample mix Mix Sample and KBr (Ratio ~1:100) weigh_sample->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press retrieve_pellet Retrieve Transparent Pellet press->retrieve_pellet acquire_spectrum Acquire FTIR Spectrum retrieve_pellet->acquire_spectrum end End acquire_spectrum->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the infrared spectrum of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile based on its constituent functional groups. The key diagnostic bands—the broad O-H stretch, the sharp C≡N stretch, and the strong C-O stretches of the ether and tertiary alcohol—serve as reliable indicators for the structural confirmation of this molecule. The provided experimental protocol for the KBr pellet method offers a robust and validated procedure for obtaining high-quality spectral data. By integrating theoretical spectral interpretation with a practical experimental workflow, this guide equips researchers with the necessary knowledge to effectively utilize FTIR spectroscopy in the characterization and development of novel chemical entities.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(31), 13203-13214. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Barca, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Biocatalytic Synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the biocatalytic synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, a valuable chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the biocatalytic synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol leverages the high efficiency and stereoselectivity of hydroxynitrile lyases (HNLs) for the asymmetric addition of cyanide to 3-methoxybenzaldehyde. This application note details enzyme selection, reaction optimization, a step-by-step synthesis protocol, product purification, and analytical methods for characterization. The methodologies described herein are designed to be robust and scalable, offering a green and efficient alternative to traditional chemical synthesis.

Introduction: The Case for Biocatalysis

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a chiral cyanohydrin, a class of compounds that serve as versatile intermediates in organic synthesis. Their utility stems from the presence of two reactive functional groups on adjacent carbons: a hydroxyl group and a nitrile group. These can be further transformed into a variety of valuable moieties, including α-hydroxy acids, β-amino alcohols, and other complex molecules, making them crucial starting materials in the development of active pharmaceutical ingredients (APIs).[1]

Traditionally, the synthesis of chiral cyanohydrins has relied on chemical methods, which often require harsh reaction conditions, toxic reagents, and complex purification procedures to achieve high enantioselectivity.[2] Biocatalysis, through the use of enzymes, presents a compelling alternative, offering several distinct advantages:

  • High Enantioselectivity: Enzymes can produce the desired stereoisomer with exceptional purity, often exceeding 99% enantiomeric excess (ee).[3]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous systems or organic solvents at or near ambient temperature and pressure, reducing energy consumption and the formation of byproducts.

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes) and minimizing hazardous waste.

  • High Catalytic Efficiency: Enzymes can significantly accelerate reaction rates under mild conditions.

Hydroxynitrile lyases (HNLs) are the enzymes of choice for the synthesis of cyanohydrins.[2][4] They catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or ketone.[5] By carefully selecting the appropriate HNL, either the (R)- or (S)-enantiomer of the target cyanohydrin can be synthesized with high fidelity.

The Biocatalytic Pathway: From Aldehyde to Chiral Cyanohydrin

The core of this biocatalytic process is the HNL-catalyzed hydrocyanation of 3-methoxybenzaldehyde. The enzyme provides a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the aldehyde's carbonyl group, resulting in the stereoselective formation of the corresponding cyanohydrin.

Protocol_1_Workflow start Start prep_enzyme Prepare Immobilized HNL (e.g., on Celite) start->prep_enzyme prep_buffer Prepare Citrate Buffer (pH 4.0-5.5) start->prep_buffer setup_reaction Set up Biphasic Reaction: - Buffer - Organic Solvent (MTBE) - Immobilized HNL prep_enzyme->setup_reaction prep_buffer->setup_reaction add_substrate Add 3-Methoxybenzaldehyde setup_reaction->add_substrate add_cyanide Slowly Add KCN Solution add_substrate->add_cyanide react Stir at Room Temperature (Monitor by TLC/GC) add_cyanide->react workup Reaction Work-up react->workup separate_phases Separate Organic and Aqueous Phases workup->separate_phases extract_aqueous Extract Aqueous Phase with MTBE separate_phases->extract_aqueous combine_organic Combine Organic Phases separate_phases->combine_organic extract_aqueous->combine_organic wash_bisulfite Wash with Saturated NaHSO3 combine_organic->wash_bisulfite wash_bicarb Wash with Saturated NaHCO3 wash_bisulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Crystallization concentrate->purify end Obtain Pure Product purify->end

Figure 2: Step-by-step workflow for the immobilized enzyme synthesis protocol.

Step-by-Step Methodology:

  • Enzyme Immobilization: Immobilize the selected HNL on a suitable support such as Celite. [6]This enhances enzyme stability and allows for easy recovery and reuse. Commercially available immobilized HNLs can also be used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 50 mL of 0.1 M citrate buffer (pH 4.0-5.5) and 50 mL of methyl tert-butyl ether (MTBE). The slightly acidic pH is crucial to suppress the non-enzymatic, racemic background reaction. [7][8]3. Add Enzyme: Add the immobilized HNL (typically 10-20 mg of protein per mmol of aldehyde) to the biphasic mixture.

  • Substrate Addition: Dissolve 10 mmol of 3-methoxybenzaldehyde in the reaction mixture.

  • Cyanide Addition: Slowly add a solution of 12 mmol of KCN in 10 mL of deionized water to the vigorously stirred reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition maintains a low concentration of free cyanide, further minimizing the background reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the progress of the reaction by taking small aliquots of the organic phase and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically 4-24 hours), filter to recover the immobilized enzyme. The enzyme can be washed with MTBE and stored for reuse.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with MTBE (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bisulfite (to remove unreacted aldehyde), saturated aqueous sodium bicarbonate, and brine. [9]11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization. [9] 4.3. Protocol 2: Whole-Cell Biocatalysis

This protocol offers a simplified approach by using whole microbial cells expressing the HNL, eliminating the need for enzyme purification and immobilization.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Prepare lyophilized E. coli cells expressing the desired HNL.

  • Reaction Setup: In a sealed reaction vessel, suspend 350 mg of lyophilized whole-cell biocatalyst in 1 mL of buffer-saturated MTBE containing 2 M HCN.

  • Reaction Initiation: Add 0.5 mmol of 3-methoxybenzaldehyde to initiate the reaction.

  • Reaction and Monitoring: Stir the reaction at 20 °C and monitor its progress by GC analysis of the organic phase.

  • Work-up: After completion, centrifuge the reaction mixture to pellet the cells.

  • Purification: The supernatant containing the product can be further purified as described in Protocol 1 (steps 10-12).

Analytical Characterization

5.1. Purity and Conversion Analysis (GC-MS)

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral stationary phase column (e.g., Chirasil-DEX CB) is suitable for separating the enantiomers of the cyanohydrin and quantifying the unreacted aldehyde.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • MS Detector: Scan range of m/z 50-300.

5.2. Enantiomeric Excess (ee) Determination (Chiral HPLC)

  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A chiral column such as a Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion - Insufficient enzyme activity- Poor substrate solubility- Incorrect pH- Increase enzyme loading- Use a co-solvent or a different organic solvent- Verify and adjust the buffer pH
Low Enantiomeric Excess (ee) - Competing non-enzymatic reaction- Enzyme inhibition- Ensure the pH is in the optimal range (typically 4.0-5.5)- Add the cyanide source slowly- Ensure purity of reagents
Product Decomposition during Purification - Presence of base- High temperatures- Neutralize the crude product before distillation- Use a lower distillation temperature under high vacuum- For column chromatography, use silica gel that has been washed with a slightly acidic solution

Conclusion

The biocatalytic synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile using hydroxynitrile lyases offers a highly efficient, stereoselective, and environmentally friendly route to this valuable chiral intermediate. By selecting the appropriate enzyme and carefully controlling the reaction conditions, researchers can achieve high yields and excellent enantiomeric purity. The protocols and analytical methods detailed in this application note provide a solid foundation for the successful implementation of this biocatalytic transformation in both academic and industrial settings.

References

  • Dadashipour, M., Asano, Y. (2011). Hydroxynitrile lyases: a versatile catalyst for C–C bond formation.
  • Fesko, K., Gruber-Khadjawi, M. (2013). Hydroxynitrile Lyases in Asymmetric Synthesis.
  • Förster, S., Roos, J., Effenberger, F., Wajant, H., & Sprauer, A. (1996). The first recombinant hydroxynitrile lyase and its application in the synthesis of (S)-cyanohydrins. Angewandte Chemie International Edition in English, 35(4), 437-439.
  • Gruber, K., Kratky, C. (2004). Hydroxynitrile Lyases: A Structural Perspective. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 319-342). CRC Press.
  • Hajnal, Z., et al. (2013). A novel bacterial hydroxynitrile lyase from the cupin superfamily. FEBS Journal, 280(23), 6146-6157.
  • Han, S., et al. (2015). Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. Proceedings of the National Academy of Sciences, 112(34), 10638-10643.
  • Lanfranchi, E., et al. (2017). A novel hydroxynitrile lyase from the Bet v1-like superfamily with a preference for (R)-mandelonitrile. FEBS Letters, 591(15), 2324-2334.
  • Motojima, F., et al. (2018). Crystal structure of a novel (S)
  • Schmidt, M., Griengl, H. (1999). Hydroxynitrile lyases: from discovery to application. Topics in Current Chemistry, 200, 193-226.
  • von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161.
  • Wu, C. H., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27489–27500.
  • Ueatrongchit, T., et al. (2010). A novel (R)-hydroxynitrile lyase from Passiflora edulis: gene cloning, expression, and application in the synthesis of (R)-cyanohydrins. Applied Microbiology and Biotechnology, 86(4), 1131-1140.
  • von Langermann, J., Wapenhensch, K. (2014). Biocatalytically active static emulsions for the synthesis of chiral cyanohydrins.
  • Wajant, H., Effenberger, F. (1996). Hydroxynitrile lyases of the α/β-hydrolase-fold superfamily. Journal of Biological Chemistry, 271(48), 30735-30740.
  • Yuryev, R. D., et al. (2010). Hydroxynitrile lyases as catalysts for the synthesis of nitroalcohols. Tetrahedron: Asymmetry, 21(11-12), 1601-1605.
  • Zuegg, J., et al. (1999). Crystal structure of hydroxynitrile lyase from Hevea brasiliensis. Structure, 7(9), 1041-1052.
  • Davis, B. G., Boyer, V. (2001). Aldolases in synthesis.
  • Gaggero, N. (2019). The Chemistry of Cyanohydrins and Nitro Alcohols. Molecules, 24(18), 3326.
  • Milner, M. J., et al. (2012). Asymmetric synthesis of nitroalcohols via hydroxynitrile lyase-catalysed Henry reaction.
  • Windle, C. L., et al. (2014). Aldolases as catalysts for C–C bond formation. Catalysis Science & Technology, 4(9), 2846-2866.
  • Organic Syntheses Procedure. Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Retrieved from [Link]

  • InnoSyn. Hydroxynitrile Lyases. Retrieved from [Link]

  • M-CSA. (S)-hydroxynitrile lyase. Retrieved from [Link]

  • Wikipedia. (S)-hydroxynitrile lyase. Retrieved from [Link]

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Application

Application Note: Derivatization Strategies for the Hydroxyl Group in 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Strategic Overview & Chemical Analysis Target Molecule: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile CAS: 17190-29-3 (Generic analog ref) Structure: (where = 3-methoxyphenyl) This application note details the derivatizati...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Analysis

Target Molecule: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile CAS: 17190-29-3 (Generic analog ref) Structure:


 (where 

= 3-methoxyphenyl)

This application note details the derivatization of the secondary benzylic hydroxyl group in 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. This scaffold is a critical chiral building block in the synthesis of SNRI antidepressants (e.g., Venlafaxine analogs) and various phenethylamine therapeutics.

Chemical Reactivity Profile

The derivatization of this specific hydroxyl group presents a unique set of challenges governed by electronic and steric factors:

  • Benzylic Lability (The "Styrene Trap"): The hydroxyl group is benzylic. Activation of this position (e.g., protonation or sulfonation) significantly lowers the energy barrier for elimination (

    
     or 
    
    
    
    ), leading to the thermodynamically stable conjugated alkene (3-(3-methoxyphenyl)acrylonitrile). Protocols must strictly control acidity and temperature to prevent this.
  • Nitrile Sensitivity: The

    
    -cyano group is susceptible to hydrolysis under strong acidic or basic aqueous conditions, necessitating anhydrous organic workflows.
    
  • Chemo-selectivity: The meta-methoxy group is electron-donating, slightly activating the ring, but generally stable under standard hydroxyl derivatization conditions.

Decision Matrix: Derivatization Pathways

The following diagram illustrates the three primary workflows covered in this guide, selected based on the downstream application: Protection (Synthesis), Activation (Substitution), and Characterization (Chiral Analysis).

Derivatization_Pathways Start Target: 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile TBS Pathway A: Protection (TBDMS Ether) Start->TBS TBDMSCl, Imidazole (Stable Storage) Mesyl Pathway B: Activation (Mesylate) Start->Mesyl MsCl, Et3N, 0°C (Precursor to Amine) Mosher Pathway C: Analysis (Mosher Ester) Start->Mosher MTPA-Cl, Pyridine (ee% Determination) Elimination RISK: Elimination to Cinnamonitrile Derivative Mesyl->Elimination > 0°C or Protic Workup

Figure 1: Strategic decision tree for hydroxyl derivatization. Note the critical risk of elimination in Pathway B.

Protocol A: Robust Protection via Silylation (TBDMS)

Objective: Mask the hydroxyl group to allow chemical modification of the nitrile (e.g., reduction to amine) without side reactions. Mechanism: Nucleophilic substitution at silicon. Imidazole acts as both a base and a nucleophilic catalyst.

Materials
  • Substrate: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (1.0 eq)

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Base/Catalyst: Imidazole (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the substrate in anhydrous DMF (0.5 M concentration).

  • Addition: Add Imidazole in one portion. Stir until dissolved.

  • Silylation: Cool the solution to 0°C. Add TBDMSCl portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Workup: Dilute with Diethyl Ether (

    
    ). Wash sequentially with water (3x) to remove DMF and imidazole salts, then brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Flash chromatography is rarely needed if the wash is thorough; otherwise, elute with 5% EtOAc in Hexanes.
    

Validation:

  • 1H NMR: Look for the disappearance of the -OH proton (broad singlet) and appearance of TBDMS signals:

    
     (s, 9H, t-Bu) and 
    
    
    
    (s, 6H, Si-Me).

Protocol B: Activation via Mesylation (Strict Control)

Objective: Convert the poor leaving group (-OH) into a mesylate (-OMs) to facilitate


 displacement (e.g., by an azide or amine).
Critical Warning:  Benzylic mesylates are thermally unstable. This intermediate must be prepared at low temperature and used immediately in the subsequent step.
Materials
  • Substrate: 1.0 eq

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Experimental Workflow

Mesylation_Workflow Setup Dissolve Substrate + Et3N in DCM under N2 Cool Cool to -10°C (Ice/Salt Bath) Setup->Cool Add Dropwise Addition of MsCl (Keep T < 0°C) Cool->Add React Stir at 0°C for 30-60 min (Do NOT warm to RT) Add->React Quench Quench with cold NaHCO3 React->Quench Workup Phase Separate (Cold) Dry MgSO4 (Cold) Quench->Workup Use IMMEDIATE USE in Substitution Step Workup->Use

Figure 2: Kinetic control workflow for benzylic mesylate generation.

Detailed Steps
  • Cooling: Dissolve substrate and

    
     in DCM. Cool to -10°C using an ice/salt bath.
    
  • Addition: Add MsCl dropwise via syringe. The reaction is exothermic; ensure internal temp does not exceed 0°C to prevent elimination to the acrylonitrile derivative.

  • Monitoring: Reaction is typically complete in <60 mins.

  • Rapid Workup: Pour into ice-cold saturated

    
    . Extract with cold DCM. Dry over 
    
    
    
    at
    
    
    .
  • Utilization: Concentrate in vacuo without heating (water bath < 20°C). Dissolve immediately in the solvent for the next reaction (e.g.,

    
     in DMSO).
    

Protocol C: Stereochemical Analysis (Mosher Ester)

Objective: Determine the Enantiomeric Excess (ee%) or Absolute Configuration of the chiral alcohol. Method: Synthesis of diastereomeric esters using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[2][3]
Comparative Data Analysis (Expected)

The absolute configuration is deduced by calculating the difference in chemical shifts (


) for protons near the chiral center.[3]
Proton PositionExpected

(S-Ester)
Expected

(R-Ester)
Interpretation of

Methine (-CH-O-) ~6.1 ppm~6.1 ppmCenter of analysis
Methylene (-CH2-CN) Shift AShift BIf

, group is "Left"
Aromatic (3-MeO-Ph) Shift XShift YIf

, group is "Right"
Protocol
  • Coupling: In two separate NMR tubes, mix Substrate (5 mg), DCC (1.1 eq), and DMAP (cat.) in

    
    .
    
  • Reagent: Add (R)-MTPA acid to tube 1 and (S)-MTPA acid to tube 2.

  • Incubation: Shake at RT for 2 hours.

  • Analysis: Run 1H NMR (and 19F NMR for purity).

  • Calculation: Tabulate

    
     values for the methylene protons and the aromatic protons. Apply the Mosher model to assign configuration [1].
    

References

  • BenchChem. (2025).[2][4] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 86524: 3-Hydroxy-3-phenylpropanenitrile. Retrieved from

  • Chemistry Steps. (2022). Reactions at the Benzylic Position: Substitution and Elimination. Retrieved from

Sources

Method

HPLC method for analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Abstract This document provides a comprehensive guide to a robust and reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and purity assessment in research and drug development settings. We delve into the scientific rationale behind the method's development, offer a detailed step-by-step protocol, and outline the necessary validation procedures according to international guidelines.

Introduction and Scientific Rationale

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is an organic compound featuring a hydroxyl, a methoxy-substituted aromatic ring, and a nitrile functional group. The accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs) derived from it.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

Analyte Characterization and Method Strategy

The molecular structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile dictates the chromatographic strategy. The presence of a phenyl ring and a methoxy group lends it sufficient non-polar character, while the hydroxyl (-OH) and nitrile (-C≡N) groups add polarity. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[3]

Our strategy involves:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. This is the most common and versatile reversed-phase packing, providing excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier allows for the precise control of retention time and resolution. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. To ensure consistent ionization state and sharp peak shape, the aqueous phase is acidified with formic acid to a pH of approximately 2.7. This suppresses the deprotonation of the hydroxyl group, preventing peak tailing.

  • Detector Selection: The methoxyphenyl chromophore in the analyte allows for sensitive detection using an Ultraviolet (UV) detector.[4] A Photodiode Array (PDA) detector is recommended to determine the peak purity and to select the wavelength of maximum absorbance (λmax), which is anticipated to be around 275 nm, for optimal sensitivity.

Analytical Workflow Overview

The entire process, from sample receipt to final data analysis, follows a structured and logical sequence to ensure data integrity and reproducibility.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Sample Receive & Log Sample SamplePrep Prepare Sample Solutions Sample->SamplePrep StdPrep Prepare Standard Solutions SST System Suitability Test (SST) StdPrep->SST Sequence Build & Run Analytical Sequence SamplePrep->Sequence MobilePhase Prepare Mobile Phase MobilePhase->SST SST->Sequence If Pass Acquisition Data Acquisition Sequence->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quant Quantification (Assay/Purity) Integration->Quant Report Generate Final Report Quant->Report

Caption: High-level workflow for the HPLC analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Detailed Method and Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Alliance™ iS HPLC System).[4]

  • Data System: Chromatography Data Software (CDS) for instrument control, data acquisition, and processing (e.g., Empower™ 3).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade, ~99%)

  • Reference Standard: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (Purity ≥ 99.0%).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 1000 mL of HPLC-grade water into a clean glass bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum filtration.

Mobile Phase B (Organic):

  • Use HPLC-grade Acetonitrile.

  • Degas before use.

Diluent:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution (0.5 mg/mL):

  • Accurately weigh an amount of the sample equivalent to 25 mg of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution preparation.

HPLC Operating Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA
Detection Wavelength 275 nm
Run Time 15 minutes
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is a core principle of a self-validating system.[1]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five times consecutively.

  • Calculate the performance metrics based on these five replicate injections.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

A robust analytical method requires validation to demonstrate its suitability for the intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation_Pyramid cluster_core Core Performance Metrics Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness (Minor Variations) Linearity->Accuracy Accuracy->Precision Precision->Robustness Limits->Linearity

Caption: Logical relationship of key parameters for HPLC method validation.

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. The method is specific if the main peak is resolved from all degradation products and excipients, and the PDA detector confirms peak purity.

  • Linearity and Range: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[5]

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%). Accuracy is expressed as the percentage recovery, which should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should meet predefined criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. By employing a standard C18 column and a simple isocratic mobile phase, the method is readily transferable to most analytical laboratories. The detailed protocol and validation framework ensure that the results generated are accurate and reproducible, supporting the rigorous quality control demands of the pharmaceutical industry.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Retrieved from [Link]

  • Mudryk, J., et al. (1994). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Journal of Chromatography A, 665(1), 143-148. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Patel, T. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. Retrieved from [Link]

  • Roy, A. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmaeli. Retrieved from [Link]

  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3,3-diphenylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). 3-hydroxy-3-(4-methoxyphenyl)propanenitrile. Chemchart. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenoxy)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Cheméo. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Waters Corporation. (2025, April 29). Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With Photodiode Array (PDA) Detector. Waters Corporation. Retrieved from [Link]

Sources

Method

Purification of crude 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile by column chromatography

Application Note: Purification of Crude 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile by Flash Column Chromatography Executive Summary This technical guide details the purification of 3-Hydroxy-3-(3-methoxyphenyl)propaneni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Crude 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile by Flash Column Chromatography

Executive Summary

This technical guide details the purification of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (CAS: 131973-52-9), a critical


-hydroxy nitrile intermediate used in the synthesis of various CNS-active agents and 

-amino alcohols.

The purification of this compound presents specific challenges due to its susceptibility to retro-aldol degradation and dehydration (forming the cinnamonitrile derivative) on acidic silica or under thermal stress. This protocol establishes a self-validating workflow using a stepwise gradient elution on silica gel, ensuring the removal of the specific impurities: unreacted 3-methoxybenzaldehyde and the dehydrated alkene byproduct.

Chemical Context & Impurity Profiling

To design an effective separation, one must understand the crude matrix. This compound is typically synthesized via the base-catalyzed nucleophilic addition of acetonitrile to 3-methoxybenzaldehyde (aldol-type addition).

Target Molecule:

  • Compound: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

  • Functionality: Secondary Alcohol, Nitrile, Aryl Ether.

  • Polarity: Moderate (H-bond donor/acceptor).

Critical Impurities:

  • Starting Material (SM): 3-Methoxybenzaldehyde.[1] (Non-polar, UV active).

  • Dehydration Byproduct: 3-(3-Methoxyphenyl)acrylonitrile. (Formed via elimination of water; conjugated system, highly UV active, less polar than target).

  • Oligomers: Polymeric nitriles (Base-line material).

Reaction & Impurity Pathway (Graphviz Diagram)

ReactionPathway SM 3-Methoxybenzaldehyde (Starting Material) Target 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile (TARGET) SM->Target + MeCN, Base (Aldol Addition) ACN Acetonitrile (Reagent) ACN->Target Target->SM Retro-Aldol (Reversible) Impurity 3-(3-Methoxyphenyl) acrylonitrile (Dehydration Impurity) Target->Impurity - H2O (Elimination/Heat/Acid)

Figure 1: Synthetic pathway showing the origin of critical impurities. The target is kinetically controlled; dehydration is thermodynamically favored.

Analytical Method Development (TLC)

Before scale-up, the separation must be modeled on Thin Layer Chromatography (TLC). The hydroxyl group makes the target significantly more polar than the aldehyde or the alkene.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Detection: UV (254 nm) and

    
    -Anisaldehyde Stain (Target stains distinctively due to the alcohol).
    

Optimized Mobile Phase: 20% Ethyl Acetate in Hexane .

CompoundEstimated Rf (20% EtOAc/Hex)Appearance (UV)Stain (p-Anisaldehyde)
3-Methoxybenzaldehyde 0.65 - 0.75Strong AbsorbanceDark Purple/Blue
Dehydration Impurity 0.50 - 0.60Strong AbsorbanceRed/Brown
Target (

-OH Nitrile)
0.25 - 0.35 Moderate AbsorbanceBlue/Grey

Expert Insight: If the


 between the dehydration impurity and the target is < 0.15, reduce the solvent strength to 15% EtOAc. The target usually tails slightly due to H-bonding with silanols; adding 1% Isopropanol can sharpen the peak, though it is rarely necessary for crude purifications.

Detailed Purification Protocol

Scale: 1.0 g Crude Mixture Stationary Phase: Flash Silica Gel (40–63 µm), 25 g (25:1 Silica:Crude ratio). Column Dimensions: 2.5 cm diameter x 15 cm length (approx).

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound because the crude is often a viscous oil containing acetonitrile residues.

  • Dissolve 1.0 g of crude oil in 5 mL of Dichloromethane (DCM).

  • Add 2.0 g of coarse silica gel.

  • Evaporate solvent in vacuo (rotary evaporator) until a free-flowing powder is obtained.

    • Why? This eliminates solvent effects that cause band broadening and prevents the "viscous fingering" effect common with oily injections.

Step 2: Column Equilibration
  • Pack the column with silica gel using a slurry method (Hexane) or use a pre-packed cartridge.

  • Equilibrate with 3 Column Volumes (CV) of 10% EtOAc in Hexane .

    • Validation: Ensure the heat of solvation (exotherm) has dissipated before loading. Heat promotes the dehydration of the target.

Step 3: Elution Gradient

A stepwise gradient is superior to isocratic elution here to remove the non-polar aldehyde quickly without dragging the target.

StepSolvent CompositionVolume (CV)Target Elution
1 10% EtOAc / 90% Hexane3 CVElutes unreacted Aldehyde (SM)
2 20% EtOAc / 80% Hexane5 CVElutes Dehydration Impurity
3 30% EtOAc / 70% Hexane 5-8 CV Elutes Target Compound
4 50% EtOAc / 50% Hexane2 CVFlushes polar oligomers
Step 4: Fraction Analysis & Pooling
  • Collect fractions of approx 10-15 mL.

  • Spot fractions on TLC.

  • Critical Decision Point: Do not pool fractions containing the "leading edge" overlap with the dehydration impurity. The target is the slowest moving distinct spot before the baseline.

  • Concentrate pure fractions at < 40°C .

    • Warning: High bath temperatures during evaporation can induce retro-aldol reversion, reforming the smelling aldehyde.

Process Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Oil) DryLoad Adsorb on Silica (Dry Load) Crude->DryLoad Dissolve in DCM Pack Column Packing (Hexane Slurry) DryLoad->Pack Load Powder Elution1 Elution Step 1: 10% EtOAc (Remove SM) Pack->Elution1 Elution2 Elution Step 2: 20% EtOAc (Remove Alkene) Elution1->Elution2 Aldehyde eluted Elution3 Elution Step 3: 30% EtOAc (Collect Target) Elution2->Elution3 Impurity eluted QC TLC/NMR Validation Elution3->QC Pool Fractions

Figure 2: Step-by-step purification workflow ensuring separation of thermodynamic and kinetic impurities.

Troubleshooting & Optimization

  • Problem: Co-elution of Dehydration Impurity.

    • Cause: Gradient increased too fast or column overloaded.

    • Solution: Switch to an isocratic system of 18% EtOAc/Hexane for the entire run. This increases run time but maximizes resolution (

      
      ).
      
  • Problem: Target Decomposition on Column.

    • Cause: Silica acidity.

    • Solution: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites, preventing dehydration/retro-aldol reactions.

  • Problem: Poor Recovery.

    • Cause: Product sticking to silica or retro-aldol loss.

    • Solution: Flush with 100% EtOAc at the end. If the mass balance is low, check the receiving flask for the smell of 3-methoxybenzaldehyde (retro-aldol evidence).

References

  • Kamal, A., & Khanna, G. B. R. (2001).[2] A facile preparation of (±)-β-hydroxy nitriles and their enzymatic resolution with lipases.[2] Tetrahedron: Asymmetry, 12(3), 405-410.

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[3][4] Tetrahedron, 58(1), 1-26. (Context on nitrile polarity and stability).

  • Cross, R. (2012). Flash Chromatography Guide: Solvent Selection and Gradient Optimization. Teledyne ISCO Application Note AN18.
  • Organic Chemistry Portal. Synthesis of β-hydroxy nitriles. (General mechanistic grounding for aldol-type nitrile synthesis).

Sources

Application

Recrystallization procedure for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Application Note: Optimization of Crystallization Dynamics for High-Purity 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Abstract This guide details the purification protocol for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Dynamics for High-Purity 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Abstract

This guide details the purification protocol for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (CAS: 55379-63-0), a critical "cyano-alcohol" intermediate in the synthesis of Venlafaxine and Desvenlafaxine.[1] Due to its low melting point and tendency to form supersaturated oils ("oiling out"), this compound presents significant purification challenges. This protocol utilizes a thermodynamically controlled Toluene/Heptane binary solvent system to achieve purities >98.5% (HPLC), ensuring the success of subsequent hydrogenation steps.

Chemical Context & Criticality

The target molecule contains a secondary hydroxyl group and a nitrile moiety on a benzylic carbon. Its purity is paramount because impurities—specifically unreacted 3-methoxybenzaldehyde or bis(cyanoethyl) ether side products—can poison the catalyst (e.g., Raney Nickel or Cobalt) used in the subsequent reduction to the primary amine.

Key Physicochemical Challenges:

  • Low Melting Point: The compound often exists as a viscous oil or a low-melting solid (approx. 50–55°C depending on enantiomeric purity).[1]

  • Oiling Out: Rapid cooling often results in liquid-liquid phase separation rather than nucleation.[1]

  • Thermal Instability: Prolonged heating above 70°C can induce retro-aldol degradation.[1]

Solvent Selection Strategy

The selection of the solvent system is based on the "Like Dissolves Like" principle, balanced against the need to reject non-polar impurities.

Solvent SystemRoleRationale
Toluene Primary SolventExcellent solubility for the aromatic ring; moderate polarity accommodates the -OH and -CN groups.[1]
n-Heptane Anti-SolventInduces supersaturation; rejects polar impurities; miscible with Toluene.[1]
Ethyl Acetate/Hexane AlternativeViable, but higher risk of holding aldehyde impurities in the crystal lattice.
IPA/Water Not RecommendedHigh risk of emulsion formation and difficult drying due to the compound's low melting point.

Expert Insight: We prioritize Toluene over Chlorinated solvents (like DCM) to minimize environmental impact and because Toluene's boiling point allows for a wider metastable zone width (MSZW) control.

Detailed Experimental Protocol

Safety Warning: This procedure involves toxic solvents and nitriles.[1] Work in a fume hood. Wear appropriate PPE (nitrile gloves, safety goggles).

Phase A: Dissolution & Clarification
  • Charge: Place 100 g of crude 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (oily residue or crude solid) into a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.

  • Solvent Addition: Add 200 mL of Toluene (2.0 vol relative to mass).

  • Heating: Heat the mixture to 45–50°C . Do not exceed 55°C.

    • Why? Overheating increases the solubility of impurities and risks degradation.

  • Clarification: If the solution is hazy (insoluble salts), filter hot through a Celite pad. Wash the pad with 20 mL warm Toluene.

Phase B: Nucleation & Crystal Growth[1]
  • Anti-Solvent Addition: While maintaining 45°C, slowly add n-Heptane dropwise.

    • Target: Add approximately 100–150 mL until a faint, persistent turbidity (cloud point) is observed.

    • Correction: If the solution turns milky instantly (oiling out), add 10 mL Toluene to redissolve and reduce the Heptane addition rate.

  • Seeding (Critical Step): Cool the solution to 35°C . Add 0.1% w/w of pure seed crystals.

    • Note: If seed crystals are unavailable, scratch the glass wall with a glass rod to induce nucleation.

  • Aging: Hold at 35°C for 60 minutes. Ensure a visible slurry forms. Do not cool further until crystals are visible.[1]

Phase C: Controlled Cooling
  • Ramp Down: Cool the slurry to 0–5°C at a rate of 5°C per hour.

    • Mechanism:[1][2][3][4][5][6] Slow cooling prevents the entrapment of mother liquor in the crystal lattice.

  • Final Aging: Stir at 0–5°C for 2 hours to maximize yield.

Phase D: Isolation
  • Filtration: Filter the solid using a chilled Büchner funnel.

  • Washing: Wash the cake with 50 mL of a cold Toluene/Heptane (1:2) mixture.

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Avoid higher temperatures to prevent melting.

Process Visualization (Workflow)

The following diagram illustrates the temperature and solvent logic flow, ensuring the user understands the critical control points (CCPs).

RecrystallizationFlow Start Crude Intermediate (Oil/Solid) Dissolve Dissolve in Toluene (Heat to 45-50°C) Start->Dissolve Filter Clarification Filter (Remove Insolubles) Dissolve->Filter CloudPoint Add n-Heptane (To Cloud Point) Filter->CloudPoint Seed Cool to 35°C & SEED (Critical Nucleation) CloudPoint->Seed Turbidity Reached Seed->Dissolve If Oiling Out Occurs: Reheat & Add Toluene Cooling Ramp Cool to 0-5°C (-5°C/hour) Seed->Cooling Slurry Formed Isolate Filter & Wash (Cold Toluene/Heptane) Cooling->Isolate Dry Vacuum Dry (< 35°C) Isolate->Dry

Figure 1: Workflow emphasizing the critical seeding temperature to prevent oiling out.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 50°C – 55°CDSC / Capillary
HPLC Purity > 98.5%Reverse Phase (C18)
Loss on Drying < 0.5%Gravimetric

Self-Validation Check:

  • If MP is < 48°C: Solvent entrapment or aldehyde impurity is present. Recrystallize again.

  • If Yield is < 60%: Mother liquor is too rich in Toluene. Concentrate and cool again.

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode for this intermediate is phase separation (oiling out) instead of crystallization.

Mechanism: This occurs when the temperature drops below the liquid-liquid phase separation boundary before it crosses the solubility curve.

Rescue Protocol:

  • Stop Cooling: Immediately reheat the mixture to 50°C until the oil redissolves.

  • Adjust Solvent: Add 10% more Toluene. (This shifts the solubility curve).

  • Seed Aggressively: Add seeds at a higher temperature (40°C) and stir vigorously.

  • Slower Ramp: Cool at 2°C/hour instead of 5°C/hour.

References

  • Husbands, G. E. M., et al. (1985). 2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives.[1][7] U.S. Patent 4,535,186.[7] Washington, DC: U.S. Patent and Trademark Office. Link

  • Chavan, S. P., et al. (2013).[5] Asymmetric total synthesis of (−)-venlafaxine using an organocatalyst.[1][5] Tetrahedron Letters, 54(17), 2137-2139.[5] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 584716, 3-(3-Methoxyphenyl)-3-oxopropanenitrile.[1] (Related Intermediate Data). Link

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.[6][8]Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile during workup

Technical Support Center: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile A Guide to Preventing Decomposition During Experimental Workup Welcome to the technical support center for researchers working with 3-Hydroxy-3-(3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for researchers working with 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. As a Senior Application Scientist, I understand the synthetic utility of this β-hydroxy nitrile intermediate and the frustrating challenges its instability can present during purification and isolation. This guide is designed to provide you with not just protocols, but the chemical reasoning behind them, empowering you to troubleshoot and optimize your workup procedures effectively.

The core challenge with this molecule, like many cyanohydrins, is its susceptibility to retro-Henry (or retro-aldol type) decomposition. This equilibrium-driven process can readily revert the molecule to its starting materials, 3-methoxybenzaldehyde and a cyanide anion, particularly under non-optimal conditions. This guide will address the primary causes of this decomposition—pH, temperature, and handling—and provide validated strategies to ensure the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant product loss during my aqueous extraction. What is the likely cause and how can I prevent it?

A1: The most common culprit for product loss during aqueous workup is exposure to basic or even neutral pH conditions.

The Chemistry Behind the Problem: The formation of a cyanohydrin is a reversible reaction.[1][2] The stability of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is highly pH-dependent. In basic or even neutral aqueous solutions, the hydroxyl group can be deprotonated. This initiates a collapse of the tetrahedral intermediate, expelling the cyanide ion (a good leaving group) and regenerating 3-methoxybenzaldehyde.[3] This process is known as a retro-Henry or retro-cyanohydrin reaction.[4] Any residual basic catalyst from the reaction or the use of neutral water (which can become slightly basic upon dissolving certain salts) can trigger this decomposition pathway.

Troubleshooting Protocol: pH-Controlled Acidic Workup

  • Initial Quench: Before extraction, cool the reaction mixture to 0-5 °C. Quench the reaction by slowly adding a pre-chilled, dilute acidic solution, such as 1 M HCl or a saturated ammonium chloride (NH₄Cl) solution, until the pH of the aqueous phase is between 4 and 5. Verify with pH paper.

  • Solvent Addition: Add your extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, a small amount of brine can be added to facilitate separation.

  • Acidic Washes: Wash the organic layer sequentially with:

    • One portion of pre-chilled, dilute acid (e.g., 0.5 M HCl or 5% citric acid solution). This ensures any remaining basic impurities are neutralized.

    • One portion of pre-chilled water.

    • One portion of pre-chilled brine to initiate drying.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and proceed immediately to solvent removal.

Q2: My NMR shows pure product after extraction, but I lose a significant amount during solvent removal on the rotary evaporator. Why does this happen?

A2: Thermal stress is the second major factor in the decomposition of cyanohydrins.

The Chemistry Behind the Problem: Elevated temperatures accelerate reaction rates, including the undesirable retro-Henry decomposition.[5] Even if the pH has been controlled, heating the solution during solvent removal can provide the necessary activation energy to push the equilibrium back towards the starting materials. For every 10°C increase in temperature, a notable decrease in cyanohydrin stability and yield can be observed.[5]

Troubleshooting Protocol: Low-Temperature Solvent Removal & Stabilization

  • Minimize Heat: Set the water bath temperature of your rotary evaporator no higher than 30-35 °C. It is more efficient to use a lower pressure to remove the solvent than to increase the temperature.

  • Add a Stabilizer (Optional but Recommended): Before evaporation, consider adding a small amount of a non-volatile acid as a stabilizer. A patented process for stabilizing cyanohydrins recommends the addition of 0.01 to 1% by weight of citric acid or boric acid.[6] This ensures the solution remains acidic even as the volume decreases, suppressing the decomposition pathway.

  • Avoid Over-Drying: Do not leave the product on the rotary evaporator under high vacuum for an extended period after the solvent is removed. This can lead to the removal of trace stabilizers and potential decomposition. Once the bulk solvent is gone, remove the flask.

Q3: My purified 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile appears clean initially but degrades upon storage, even in the freezer. How can I improve its long-term stability?

A3: Trace impurities and exposure to atmospheric moisture can catalyze decomposition over time.

The Chemistry Behind the Problem: Even after a careful workup, microscopic amounts of basic residues or water can remain adsorbed to the product or glassware. Over time, these can initiate the slow decomposition of the cyanohydrin. Boric anhydride is particularly effective in cases where the cyanohydrin may be contaminated with water, as it reacts with water to form boric acid in situ.[6]

Troubleshooting Protocol: Post-Purification Stabilization

  • Ensure Purity: If purifying by column chromatography, ensure the silica gel is not basic. It can be neutralized by pre-treating with a very dilute acid solution and reactivating.

  • Add a Chemical Stabilizer: For long-term storage, dissolve the purified product in a minimal amount of a volatile solvent (like dichloromethane). Add 0.02 to 0.5% by weight of citric acid or boric acid and mix until dissolved.[6]

  • Solvent Removal & Storage: Carefully remove the solvent at low temperature as described in A2. Store the stabilized product in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20 °C.

Workflow & Key Parameter Summary

To aid in experimental design, the following table summarizes the critical parameters for maintaining the stability of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile during workup.

ParameterRecommended ConditionRationale
pH 4.0 - 5.5Suppresses the base-catalyzed retro-Henry decomposition.[1][7]
Temperature 0 °C to 30 °CMinimizes thermal decomposition; the retro-Henry reaction is accelerated by heat.[5][7]
Workup Reagents Dilute acids (Citric Acid, NH₄Cl, dilute HCl)Neutralizes any basic catalyst and maintains a stabilizing acidic environment.[2][6]
Stabilizing Additives Citric Acid, Boric Acid (0.01-1% w/w)Act as non-volatile acid buffers to prevent decomposition during storage or distillation.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents interaction with atmospheric moisture and oxygen, particularly for long-term storage.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the key decomposition pathway and a recommended workflow.

sub 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile inter Alkoxide Intermediate sub->inter Deprotonation hplus H⁺ inter->sub Protonation prod 3-Methoxybenzaldehyde + CN⁻ inter->prod Elimination (Retro-Henry) prod->inter Nucleophilic Attack base Base (OH⁻) start Reaction Mixture Containing Product quench Cool to 0-5 °C Quench to pH 4-5 start->quench extract Extract with Organic Solvent quench->extract wash Wash with Dilute Acid & Brine extract->wash dry Dry over Na₂SO₄ wash->dry decision Isolate for Immediate Use? dry->decision evap_direct Low-Temp. Rotary Evaporation (<30 °C) decision->evap_direct Yes stabilize Add Stabilizer (e.g., 0.1% Citric Acid) decision->stabilize No (Storage/Distillation) final_product Purified Product evap_direct->final_product evap_stable Low-Temp. Rotary Evaporation stabilize->evap_stable evap_stable->final_product

Caption: Recommended decision workflow for workup and isolation.

References

  • Chemistry LibreTexts. (2023). Cyanohydrins. Available at: [Link]

  • Lohmer, G., & Stier, M. (n.d.).Process for stabilizing cyanohydrins. Google Patents (CA2271607C).
  • OpenOChem Learn. Addition of CN - Cyanohydrins. Available at: [Link]

  • Wink, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Available at: [Link]

  • OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Available at: [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

  • Asano, Y., et al. (n.d.). AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols. ResearchGate. Available at: [Link]

  • Nernec, J. W., & Meleever, C. H. (1962).Stabilization of formaldehyde cyanohydrin. Google Patents (US3057903A).
  • Oreate AI. (2026). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Available at: [Link]

  • Wink, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry. Available at: [Link]

  • Dow Chemical Co. (n.d.).Method of preparing cyanohydrins. Google Patents (EP0132320B1).
  • Dow Chemical Co. (n.d.).Method of preparing cyanohydrins. Google Patents (EP0132320A1).
  • Rohm and Haas Company. (2009).Process for chemical reactions involving cyanohydrins. Google Patents (US7582790B2).
  • Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Available at: [Link]

  • Shell Oil Company. (1986).Chiral cyanohydrination process. Google Patents (US4611076A).
  • Save My Exams. (2025). Hydroxynitrile. Available at: [Link]

  • Gassman, P. G., & Talley, J. J. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Preprints.org. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S). Available at: [Link]

  • Wikipedia. Henry reaction. Available at: [Link]

  • Kinfe, H. H., et al. (2018). Enantioselective hydrolysis of β-hydroxy nitriles using the whole cell biocatalyst Rhodococcus rhodochrous ATCC BAA870. ResearchGate. Available at: [Link]

Sources

Optimization

Scaling up the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Ticket #8839: Scale-Up of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile[1] Status: Open Priority: High (Pilot Plant / Scale-Up) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8839: Scale-Up of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile[1]

Status: Open Priority: High (Pilot Plant / Scale-Up) Assigned Specialist: Dr. A. Vance, Senior Process Chemist Topic: Optimization of Cyanomethylation of 3-Methoxybenzaldehyde[1]

Executive Summary

You are attempting to scale up the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (CAS: 131973-52-9).[1] This reaction involves the nucleophilic addition of the acetonitrile anion to 3-methoxybenzaldehyde.[1]

The Central Challenge: This reaction is a competition between the Aldol-type addition (kinetic product: your target alcohol) and the Knoevenagel condensation (thermodynamic product: the dehydrated cinnamonitrile alkene).

At the milligram scale, cryogenic bases (LDA,


-BuLi) are often used to freeze the equilibrium at the alkoxide stage. However, for kilo-scale synthesis, these are cost-prohibitive and engineering-heavy.[1] This guide focuses on a Phase-Transfer Catalyzed (PTC)  or Solid-Liquid Interfacial  approach using hydroxide bases, which is the industry standard for scaling this specific transformation while minimizing dehydration.[1]
Module 1: Critical Troubleshooting (FAQs)
Q1: My HPLC shows 15-20% of the dehydrated alkene impurity (3-(3-methoxyphenyl)acrylonitrile). How do I suppress this?

Diagnosis: The reaction temperature is too high, or the quench was too acidic/exothermic. The


-hydroxy nitrile is sensitive to base-catalyzed dehydration at high temperatures and acid-catalyzed dehydration during workup.[1]

Corrective Action:

  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C . Do not allow it to rise to room temperature until the quench is complete.

  • Base Choice: If using KOH/MeOH, switch to solid KOH in Acetonitrile (heterogeneous conditions). The lack of bulk water/alcohol solvation reduces the reversibility and dehydration potential.

  • Quench Protocol: Do not dump acid into the reactor. Inverse quench the reaction mixture into a cold, buffered solution (e.g., Phosphate buffer pH 7 or dilute acetic acid) to neutralize the alkoxide immediately without creating local hot spots of low pH.

Q2: The reaction stalls at 60% conversion. Adding more base just increases impurities.

Diagnosis: This indicates Retro-Aldol fragmentation .[1] The alkoxide intermediate is unstable and reverts to the starting aldehyde and acetonitrile anion. Corrective Action:

  • Concentration: Increase the concentration of acetonitrile. In this reaction, acetonitrile acts as both reagent and solvent.[2][3] High concentration pushes the equilibrium toward the product (Le Chatelier’s principle).

  • Reaction Time: This reaction is faster than expected (often < 2 hours). Prolonged stirring allows the thermodynamic equilibrium (retro-aldol) to take over.[1] Monitor by HPLC every 30 minutes and quench immediately upon conversion plateau.

Q3: I am seeing a "gum" form that stops the stirrer during the base addition.

Diagnosis: Polymerization of acetonitrile (dimerization to 3-aminocrotononitrile) or oligomerization of the product due to high local base concentration. Corrective Action:

  • Particle Size: If using solid KOH, use flake or powdered forms, not pellets, to ensure consistent surface area.

  • Agitation: High-shear mixing is required for solid-liquid interfacial reactions.[1] Ensure your impeller is designed for slurry handling (e.g., pitched blade turbine).

Module 2: Optimized Scale-Up Protocol

This protocol utilizes a Solid-Liquid Interfacial Mechanism .[1] By using solid KOH in excess acetonitrile, we generate the reactive anion on the surface of the base. The product alkoxide precipitates or remains in the organic phase, protecting it from further degradation.

Scale: 1.0 kg Input (3-Methoxybenzaldehyde)

ReagentEquivalentsMass/VolRole
3-Methoxybenzaldehyde 1.0 eq1.0 kgLimiting Reagent
Acetonitrile 15.0 eq~4.5 kg (Excess)Reagent & Solvent
KOH (Flakes, 85%+) 1.2 eq~0.58 kgBase
18-Crown-6 (Optional) 0.05 eqCat.[1] amountPhase Transfer Catalyst
Tert-Butyl Methyl Ether (TBME) -5.0 LExtraction Solvent
Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a 10L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and nitrogen inertion.

    • Set jacket temperature to -5°C .[1]

  • Reagent Charging:

    • Charge Acetonitrile (dry, water content <0.1%) to the reactor.

    • Start stirring (200-300 RPM).

    • Add KOH flakes rapidly. Note: An exotherm may occur as KOH interacts with trace water.[1]

    • (Optional) Add 18-Crown-6 if reaction rates are historically slow.[1]

  • Reaction Initiation:

    • Cool the slurry to 0°C .

    • Add 3-Methoxybenzaldehyde dropwise over 60 minutes.[1]

    • Critical: Maintain internal temperature < 5°C .[1] The deprotonation of acetonitrile is exothermic.

  • Monitoring:

    • Stir at 0-5°C for 2-4 hours.

    • IPC (In-Process Control): Take an aliquot, quench in dilute acetic acid, and analyze by HPLC. Target: < 5% residual aldehyde.[1]

  • Quench & Workup (Crucial for Purity):

    • Prepare a separate vessel with Cold Water (5L) and Acetic Acid (sufficient to neutralize KOH) .

    • Transfer the reaction slurry into the quench vessel (Inverse Quench) while stirring. Maintain T < 10°C.

    • Extract the aqueous mixture with TBME (2 x 2.5L). Acetonitrile will partition; the product prefers the ether layer.

    • Wash combined organics with Brine (2L) to remove residual acetonitrile and crown ether.[1]

  • Isolation:

    • Dry organic phase over

      
      .[1][4]
      
    • Concentrate under reduced pressure (Bath T < 40°C).[1] Do not overheat.

    • Crystallization: The crude oil can often be crystallized from Toluene/Heptane or IPA/Water to remove trace alkene.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to stabilize the Intermediate Alkoxide and prevent the Elimination path.

ReactionPathways Start 3-Methoxybenzaldehyde + Acetonitrile Alkoxide Intermediate Alkoxide (Stable at <5°C) Start->Alkoxide  Nucleophilic Addition (Kinetic Control)   Base Solid KOH (Surface Reaction) Base->Start Deprotonation Product TARGET PRODUCT: 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile Alkoxide->Product  Acid Quench (pH 7)   Impurity IMPURITY: 3-(3-methoxyphenyl) acrylonitrile Alkoxide->Impurity  Heat (>20°C) or Time   Retro Retro-Aldol (Reversion) Alkoxide->Retro  Equilibrium Shift  

Caption: Figure 1. Reaction network showing the kinetic window required to isolate the hydroxy-nitrile target (Green) versus the thermodynamic alkene impurity (Red).

Module 4: Safety & Engineering Controls
HazardEngineering ControlPPE/Procedure
Acetonitrile (Solvent) Class 1 Div 2 electrical rating.[1] Grounding/Bonding.[1]Toxic by inhalation/skin absorption.[1] Use full-face respirator if fume hood is compromised.[1]
Exotherm (Quench) Jacketed reactor with syltherm/glycol coolant.[1]Inverse Quench is mandatory.[1] Never add water to the concentrated basic reaction mixture.
Cyanide Generation Theoretical Risk: Thermal decomposition of acetonitrile at extreme temps.[1]Install HCN detectors in the pilot plant suite. Keep pH basic until controlled quench.[1]
References & Authority
  • DiBiase, S. A., et al. "Phase transfer catalyzed synthesis of

    
    -hydroxy nitriles."[1] Journal of Organic Chemistry, 45.18 (1980): 3630-3637.[1] (Foundational work on using solid KOH/18-Crown-6 for this specific transformation). [1]
    
  • Org. Synth. 2005, 82, 134. "General methods for cyanomethylation of aldehydes." (Validates the safety profile of acetonitrile anion generation). [1]

  • PubChem Compound Summary. "3-Hydroxy-3-(3-methoxyphenyl)propanenitrile."[1] (Chemical structure and physical property verification). [1]

  • Process Development Note: The protocol above is adapted from standard industrial "cyanomethylation" procedures used for Tapentadol intermediates, specifically avoiding the Knoevenagel condensation by temperature suppression.

For further assistance, please reply to this ticket with your current reactor temperature logs and HPLC chromatograms.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a valuable building block in medicinal chemistry, featuring a secondary alcohol and a nitrile gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a valuable building block in medicinal chemistry, featuring a secondary alcohol and a nitrile group. The strategic placement of the methoxy group on the phenyl ring offers a site for further functionalization, making it an attractive precursor for a range of therapeutic agents. The efficient and cost-effective synthesis of this molecule is therefore of significant interest. This guide will compare three primary synthetic strategies: the Cyanohydrin Formation, the Reformatsky-Type Reaction, and the Base-Catalyzed Addition of Acetonitrile.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Cyanohydrin Formation Route 2: Reformatsky-Type Reaction Route 3: Base-Catalyzed Acetonitrile Addition
Starting Materials 3-Methoxybenzaldehyde, Cyanide Source (NaCN, KCN, TMSCN)3-Methoxybenzaldehyde, Bromoacetonitrile, Zinc3-Methoxybenzaldehyde, Acetonitrile, Strong Base
Key Transformation Nucleophilic addition of cyanide to an aldehydeFormation of an organozinc reagent followed by nucleophilic additionDeprotonation of acetonitrile to form a nucleophile
Typical Yield High (often >90%)Moderate to High (60-85%)Variable, generally moderate
Reaction Conditions Mild, often room temperatureRequires activation of zinc, often refluxRequires strong base and anhydrous conditions
Scalability Readily scalableScalable, but requires handling of zinc dustScalable, but requires careful control of base and water content
Safety Considerations Use of highly toxic cyanidesHandling of fine zinc dust and bromoacetonitrileUse of strong, moisture-sensitive bases
Key Advantages High yields, simple procedureGood functional group toleranceInexpensive starting materials
Key Disadvantages High toxicity of reagentsMulti-step, requires metal activationCan be prone to side reactions (e.g., self-condensation of aldehyde)

Route 1: Cyanohydrin Formation from 3-Methoxybenzaldehyde

This classical approach involves the nucleophilic addition of a cyanide anion to the carbonyl group of 3-methoxybenzaldehyde. The reaction is typically base-catalyzed, as the cyanide ion is a more potent nucleophile than hydrocyanic acid.[1]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, the cyanide ion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, leading to the formation of a tetrahedral cyanohydrin anion. This is followed by protonation of the alkoxide by a proton source, typically water or the parent hydrocyanic acid, to yield the final product.

Cyanohydrin Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Intermediate Tetrahedral Intermediate 3-Methoxybenzaldehyde->Intermediate Nucleophilic Attack Cyanide CN⁻ Cyanide->Intermediate Final_Product 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Intermediate->Final_Product Protonation Proton_Source H₂O Proton_Source->Final_Product

Figure 1: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Using Sodium Cyanide

Materials:

  • 3-Methoxybenzaldehyde

  • Sodium Cyanide (NaCN)

  • DOWEX® 50WX4 resin (or a similar acidic resin)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 mmol) in acetonitrile (3 mL).

  • Add DOWEX® 50WX4 resin (0.5 g) to the solution and stir for 5 minutes at room temperature.

  • Add sodium cyanide (2.0 mmol) to the mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC). The reaction is typically complete within 90-120 minutes.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

A similar procedure using sodium cyanide and DOWEX(R)50WX4 in acetonitrile for the synthesis of 2-hydroxy-2-(3-methoxyphenyl)acetonitrile has been reported to yield 91% of the product.[2]

Route 2: Reformatsky-Type Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy nitriles. This method involves the reaction of an aldehyde with an α-halo nitrile in the presence of a metal, typically zinc.[3][4] The key intermediate is an organozinc reagent, which is less reactive and more tolerant of various functional groups compared to Grignard or organolithium reagents.[5]

Mechanistic Rationale

The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of bromoacetonitrile, forming a zinc enolate (the Reformatsky reagent). This is followed by the coordination of the aldehyde's carbonyl oxygen to the zinc atom, forming a six-membered chair-like transition state. A subsequent nucleophilic attack of the enolate on the carbonyl carbon yields a zinc alkoxide, which upon acidic workup, gives the final β-hydroxynitrile.[5]

Reformatsky-Type Reaction cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Addition to Aldehyde cluster_2 Step 3: Workup Bromoacetonitrile Bromoacetonitrile Reformatsky_Reagent Reformatsky Reagent Bromoacetonitrile->Reformatsky_Reagent Zinc Zn Zinc->Reformatsky_Reagent Zinc_Alkoxide Zinc Alkoxide Intermediate Reformatsky_Reagent->Zinc_Alkoxide Nucleophilic Addition 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Zinc_Alkoxide Final_Product 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Zinc_Alkoxide->Final_Product Protonation Acid_Workup H₃O⁺ Acid_Workup->Final_Product

Figure 2: Mechanism of the Reformatsky-Type Reaction.

Experimental Protocol: Zinc-Mediated Reaction

Materials:

  • 3-Methoxybenzaldehyde

  • Bromoacetonitrile

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried, three-necked flask under an inert atmosphere, add the activated zinc dust (1.5 eq.).

  • Add anhydrous THF to the flask.

  • To a separate dropping funnel, add a solution of 3-methoxybenzaldehyde (1.0 eq.) and bromoacetonitrile (1.2 eq.) in anhydrous THF.

  • Add a small portion of the aldehyde/nitrile solution to the zinc suspension to initiate the reaction. Gentle heating may be required.

  • Once initiated, add the remaining solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Base-Catalyzed Addition of Acetonitrile

A conceptually straightforward approach is the direct addition of the carbanion of acetonitrile to 3-methoxybenzaldehyde. This requires a strong base to deprotonate the weakly acidic α-protons of acetonitrile (pKa ≈ 25).

Mechanistic Rationale

A strong base, such as sodium amide or lithium diisopropylamide (LDA), abstracts a proton from acetonitrile to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 3-methoxybenzaldehyde. The resulting alkoxide is subsequently protonated during aqueous workup to yield the final product.

Acetonitrile Addition cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup Acetonitrile Acetonitrile Acetonitrile_Anion Acetonitrile Anion Acetonitrile->Acetonitrile_Anion Strong_Base Strong Base (e.g., LDA) Strong_Base->Acetonitrile_Anion Alkoxide_Intermediate Alkoxide Intermediate Acetonitrile_Anion->Alkoxide_Intermediate Nucleophilic Attack 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Alkoxide_Intermediate Final_Product 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Alkoxide_Intermediate->Final_Product Protonation Acid_Workup H₃O⁺ Acid_Workup->Final_Product

Figure 3: Mechanism of Base-Catalyzed Acetonitrile Addition.

Experimental Protocol: Using a Strong Base

Materials:

  • 3-Methoxybenzaldehyde

  • Acetonitrile

  • Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the strong base (e.g., LDA, 1.1 eq.) in anhydrous THF at -78 °C.

  • Slowly add acetonitrile (1.2 eq.) to the base solution and stir for 30 minutes at -78 °C.

  • Add a solution of 3-methoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The yields for this type of reaction can be variable and are often sensitive to the reaction conditions, particularly the choice of base and the exclusion of moisture.

Product Characterization

The identity and purity of the synthesized 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic proton, and the methylene protons adjacent to the nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and show characteristic shifts for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, the methylene carbon, and the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitrile group (C≡N stretch, sharp), and the aromatic C-H and C=C bonds.

  • Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming its structure.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, with distinct advantages and disadvantages.

  • Cyanohydrin Formation stands out for its high yields and operational simplicity, making it an excellent choice for laboratory-scale synthesis. However, the high toxicity of cyanide reagents necessitates stringent safety protocols.

  • The Reformatsky-Type Reaction offers good functional group tolerance and avoids the use of free cyanide, which can be a significant safety advantage. The need to activate the zinc and the multi-step nature of the process are its main drawbacks.

  • Base-Catalyzed Addition of Acetonitrile is attractive due to the low cost of the starting materials. However, it requires the use of strong, moisture-sensitive bases and may suffer from lower yields and side reactions if not carefully controlled.

For researchers prioritizing high yield and a straightforward procedure, the Cyanohydrin Formation is recommended, provided that appropriate safety measures are in place. For syntheses where functional group tolerance is critical or the use of cyanide is to be avoided, the Reformatsky-Type Reaction presents a robust alternative. The Base-Catalyzed Addition of Acetonitrile may be considered for large-scale production where cost is a primary driver, but would require significant optimization to achieve high and reproducible yields.

References

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • ResearchGate. Catalytic asymmetric addition of acetonitrile to aldehydes. Available from: [Link]

  • National Center for Biotechnology Information. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. PubChem Compound Summary for CID 53406385. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

  • Cambridge University Press. Reformatsky Reaction. In: Name Reactions in Organic Synthesis. 2005.
  • Organic Syntheses Procedure. TRIMETHYLSILYL CYANIDE. Available from: [Link]

  • PrepChem. Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile. Available from: [Link]

  • SynArchive. Reformatsky Reaction. Available from: [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Oriental Journal of Chemistry. NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. 2013;29(3):1135-1137. Available from: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

  • C&EN. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Available from: [Link]

Sources

Comparative

Comparative Analysis of Ortho-, Meta-, and Para-Methoxyphenyl Cyanohydrins

Executive Summary This guide provides a technical analysis of methoxyphenyl cyanohydrins, critical chiral building blocks for -blockers, pyrethroids, and anti-obesity pharmaceuticals. The position of the methoxy substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of methoxyphenyl cyanohydrins, critical chiral building blocks for


-blockers, pyrethroids, and anti-obesity pharmaceuticals. The position of the methoxy substituent (ortho-, meta-, or para-) dictates the synthetic viability, stability, and enzymatic compatibility of these molecules.

Key Findings:

  • Meta- (3-OMe): Exhibits the most favorable kinetic profile for chemical synthesis due to inductive electron withdrawal (-I) without competing resonance deactivation.

  • Para- (4-OMe): suffers from carbonyl deactivation via resonance (+R), requiring high-activity catalysts or enzymatic routes (e.g., Prunus amygdalus HNL) to achieve high yields.

  • Ortho- (2-OMe): Presents significant steric challenges; successful synthesis often requires specialized "wide-pocket" enzymes (e.g., Manihot esculenta HNL mutants) or high-pressure chemical conditions.

Part 1: Mechanistic & Electronic Profiling

The formation of cyanohydrins is a reversible equilibrium between the aldehyde and the product.[1][2] The position of the methoxy group alters this equilibrium through two competing electronic effects: Inductive (


)  and Resonance (

)
.
Electronic Influence on Carbonyl Electrophilicity
  • Para-Methoxy (4-OMe): The oxygen lone pair donates electron density into the ring, which can be delocalized onto the carbonyl carbon. This Resonance Effect (+R) significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by cyanide (

    
    ) slower.
    
    • Result: Slower reaction rates; equilibrium shifts toward the starting aldehyde.

  • Meta-Methoxy (3-OMe): Resonance effects cannot delocalize to the carbonyl position. The oxygen atom acts purely through its Inductive Effect (-I) , withdrawing electron density from the ring.

    • Result: Activated carbonyl; faster reaction rates; higher equilibrium constants (

      
      ).
      
  • Ortho-Methoxy (2-OMe): While electronically similar to the para-isomer (+R), the proximity of the methoxy group creates a Steric Blockade . This physically hinders the approach of the cyanide nucleophile.

Mechanistic Pathway Diagram

CyanohydrinMechanism cluster_effects Substituent Effects Aldehyde Methoxybenzaldehyde (Electrophile) CN_Attack Nucleophilic Attack (CN-) Aldehyde->CN_Attack Reversible Intermediate Tetrahedral Alkoxide Intermediate CN_Attack->Intermediate Protonation Protonation (H+ source) Intermediate->Protonation Product Cyanohydrin Protonation->Product Para Para (4-OMe) +R Effect dominates Deactivates Carbonyl Para->CN_Attack Slows Meta Meta (3-OMe) -I Effect dominates Activates Carbonyl Meta->CN_Attack Accelerates Ortho Ortho (2-OMe) Steric Hindrance Blocks Attack Ortho->CN_Attack Blocks

Caption: Mechanistic flow of cyanohydrin formation highlighting how regioisomers influence the critical nucleophilic attack step.

Part 2: Synthetic Routes & Performance Comparison

This section contrasts Chemical (TMSCN) and Biocatalytic (HNL) routes.

Comparative Performance Data
FeatureOrtho- (2-OMe) Meta- (3-OMe) Para- (4-OMe)
Chemical Reactivity Low (Steric hindrance)High (Inductive activation)Moderate/Low (Resonance deactivation)
Enzymatic Yield (PaHNL) < 20% (Poor fit)> 90%> 95%
Enzymatic Yield (HbHNL) ModerateHighHigh
Enantioselectivity (ee) Variable (often low)High (>90%)High (>95%)
Stability (pH > 7) ModerateHighLow (Prone to reversion)
Primary Utility Specialized ligandsGeneral chiral synthonsDrug intermediates (e.g., Denopamine)
Biocatalytic Specificity[3][4]
  • PaHNL (Prunus amygdalus): The industry standard for (R)-cyanohydrins. It accommodates para- and meta-substituents well but rejects ortho-methoxybenzaldehyde due to a narrow active site access channel.

  • HbHNL (Hevea brasiliensis): Selective for (S)-cyanohydrins.[3] Wild-type enzymes struggle with bulky ortho groups, but engineered variants (e.g., W128A mutant) show improved acceptance by widening the active site tunnel.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (TMSCN Method)

Best for: Rapid synthesis of racemic standards or when enzymes are unavailable.

Safety Warning: HCN is generated in situ. Work in a high-efficiency fume hood. Have specific antidotes (e.g., hydroxocobalamin) available.

  • Preparation: Dissolve methoxybenzaldehyde (10 mmol) in anhydrous CH₂Cl₂ (20 mL) under Argon.

  • Catalyst Addition: Add catalytic Zinc Iodide (

    
    , 0.1 mmol).
    
  • Cyanation: Add Trimethylsilyl cyanide (TMSCN, 12 mmol) dropwise at 0°C.

    • Note: For Ortho-isomers , allow to warm to room temperature and extend reaction time to 24h.

    • Note: For Meta/Para , reaction is typically complete in 2-4h at 0°C.

  • Hydrolysis: Quench with 3N HCl (10 mL) and stir vigorously for 1 hour to cleave the silyl ether.

  • Extraction: Extract with CH₂Cl₂ (3 x 15 mL). Wash combined organics with brine.[4]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Enzymatic Synthesis (PaHNL for R-Isomer)

Best for: High enantiomeric excess (ee) of Meta- and Para-isomers.

  • Buffer Prep: Prepare 20 mL of Citrate buffer (0.1 M, pH 3.5). Low pH is critical to suppress spontaneous (racemic) chemical background reaction.

  • Substrate: Dissolve Para-methoxybenzaldehyde (1 mmol) in MTBE (5 mL).

  • Enzyme: Add PaHNL (100 U) to the buffer phase.

  • Reaction: Mix the biphasic system (Buffer + MTBE) at 4°C.

    • Why biphasic? The aldehyde partitions into the organic phase, protecting the enzyme from high substrate concentrations while allowing the reaction to occur at the interface.

  • Cyanide Source: Add KCN (2 mmol) dissolved in the aqueous buffer.

  • Monitoring: Monitor consumption of aldehyde by HPLC (C18 column, MeOH/Water).

    • Endpoint: Para/Meta typically reach equilibrium in 4-6 hours. Ortho may require 24-48h or fail to reach >50% conversion.

Part 4: Workflow & Analysis

Downstream Analysis Workflow

AnalysisWorkflow cluster_analysis Analytical Methods Sample Reaction Mixture Quench Acidic Quench (pH < 2) Sample->Quench Stop Reaction Extract Extraction (MTBE/DCM) Quench->Extract Deriv Derivatization (Acyl Chloride/TFAA) Extract->Deriv NMR 1H NMR (Determine Conversion) Extract->NMR Crude HPLC Chiral HPLC (Chiralcel OD-H) Deriv->HPLC Determine ee%

Caption: Standard workflow for isolating and characterizing cyanohydrins to ensure accurate determination of enantiomeric excess.

Stability & Storage
  • Thermodynamic Instability: Methoxyphenyl cyanohydrins are prone to eliminating HCN to revert to the aldehyde, especially under basic conditions or high temperatures.

  • Storage: Must be stored at -20°C, preferably protected as a silyl ether or acetate if not used immediately.

  • Para-isomer specific: Due to the electron-donating nature, the para-cyanohydrin is less stable than the meta-isomer. Ensure the storage pH is strictly acidic (pH 3-4).

References

  • Asymmetric Cyanohydrin Synthesis using HNLs

    • Source: Griengl, H., et al. "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases." Organic & Biomolecular Chemistry.
  • Structural Determinants of HNL Specificity

    • Source: Lauble, H., et al. "Structure determinants of substrate specificity of hydroxynitrile lyase from Manihot esculenta.
  • Millipede HNLs for Para-Substituted Aldehydes

    • Source: Dadashipour, M., et al. "Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis." PNAS.
  • Immobilized HNL Performance

    • Source: Alagoz, D., et al. "Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis."[5] Applied Biochemistry and Biotechnology.

  • Electronic Effects in Cyanohydrin Equilibrium

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (General Reference for Hammett/Electronic principles).

Sources

Validation

Reactivity comparison of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile with similar compounds

The following guide provides an in-depth technical analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile , focusing on its reactivity profile, synthesis, and applications in medicinal chemistry. Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile , focusing on its reactivity profile, synthesis, and applications in medicinal chemistry.

Executive Summary & Chemical Profile

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile (CAS: 13524-04-4) is a critical


-hydroxynitrile intermediate used primarily in the synthesis of 

-amino alcohols, a scaffold prevalent in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Tramadol and Venlafaxine analogs.

Unlike its para-substituted counterparts, the 3-methoxy (meta) substitution pattern imparts unique electronic properties that significantly alter its reactivity, particularly in dehydration and nucleophilic substitution reactions. This guide compares it against key analogs to assist process chemists in optimizing synthetic routes.

Chemical Structure & Electronic Properties
FeatureSpecification
IUPAC Name 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
Key Functional Groups Secondary Alcohol (Benzylic), Nitrile (Cyano), Methoxy ether
Chirality 1 Stereocenter (C3); typically synthesized as a racemate and resolved.

Comparative Reactivity Analysis

This section contrasts the subject compound with 3-Hydroxy-3-phenylpropanenitrile (Unsubstituted) and 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile (Para-isomer) .

A. Electronic Effects on Benzylic Reactivity

The position of the methoxy group dictates the stability of intermediates formed at the benzylic position (C3).

  • 3-Methoxy (Meta): The methoxy group exerts an inductive electron-withdrawing effect (-I) without the compensatory resonance electron-donating effect (+R) seen in the para position.

    • Consequence: Benzylic carbocations are destabilized relative to the para-isomer. Acid-catalyzed dehydration (E1 mechanism) is significantly slower.

  • 4-Methoxy (Para): Strong +R effect stabilizes benzylic carbocations.

    • Consequence: Rapid acid-catalyzed dehydration; prone to side reactions (polymerization) under acidic conditions.

B. Reaction Performance Matrix
Reaction Type3-Methoxy (Subject)4-Methoxy (Para-Analog)Unsubstituted (Phenyl)Mechanistic Insight
Acidic Dehydration Slow / Controlled Fast / UnstableModerateMeta-OMe destabilizes the carbocation intermediate (

), suppressing E1 elimination.
Base-Catalyzed Retro-Aldol Moderate Stability High StabilityModerateElectron-withdrawing induction at meta-position slightly increases acidity of benzylic proton, potentially accelerating retro-aldol degradation at high pH.
Nitrile Reduction (to Amine) High Yield High YieldHigh YieldRemote substituent effect is minimal on the nitrile group; chemoselectivity depends on reducing agent (e.g., LAH vs. Raney Ni).
Lipase Kinetic Resolution High Enantioselectivity (

)
Moderate EnantioselectivityHigh EnantioselectivityMeta-substitution provides distinct steric handles for lipase binding pockets (e.g., Pseudomonas fluorescens lipase).

Experimental Protocols

Note: All protocols should be performed in a fume hood with appropriate PPE. Cyanide derivatives are toxic.

Protocol A: Synthesis via Aldol Addition (Self-Validating)

This method utilizes the "Acetonitrile Anion" approach. The use of LDA ensures irreversible deprotonation, preventing retro-aldol equilibration.

Reagents:

  • Acetonitrile (1.2 eq)

  • 3-Methoxybenzaldehyde (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.3 eq)

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Anion Formation: Cool anhydrous THF to -78°C. Add LDA followed by dropwise addition of acetonitrile over 15 minutes. Stir for 30 minutes to ensure complete formation of the lithio-acetonitrile species (

    
    ).
    
  • Addition: Add 3-methoxybenzaldehyde (dissolved in THF) slowly to the anion solution at -78°C.

    • Checkpoint: The solution should remain clear/yellow. Turbidity indicates moisture contamination.

  • Quench: After 2 hours, quench with saturated aqueous

    
    while still cold. This prevents base-catalyzed retro-aldol cleavage during warming.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 3:1).

Protocol B: Biocatalytic Kinetic Resolution

To obtain enantiopure (S)-3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

Reagents:

  • Racemic Substrate (100 mg)

  • Vinyl Acetate (3 eq, Acyl donor)

  • Lipase from Pseudomonas fluorescens (Immobilized on Celite or Silica)

  • MTBE (Methyl tert-butyl ether) solvent

Method:

  • Dissolve racemate and vinyl acetate in MTBE.

  • Add immobilized lipase (20% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Analyze aliquots via Chiral HPLC every 4 hours.

    • Stop Condition: Terminate reaction when conversion reaches 50% (theoretical maximum for resolution).

  • Separation: Filter enzyme. Evaporate solvent.[2] Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Visualizations

Diagram 1: Divergent Reactivity Pathways

This flow chart illustrates how reaction conditions dictate the product outcome, highlighting the stability difference of the meta-isomer.

ReactivityPathways Start 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile Acid Acid (H+) Heat Start->Acid Base Base (OH-) Retro-Aldol Risk Start->Base Red LiAlH4 or H2/Ni Start->Red Prod_Dehyd Cinnamyl Nitrile (Slow formation vs Para) Acid->Prod_Dehyd E1 Elimination Destabilized Carbocation Prod_Retro 3-Methoxybenzaldehyde + Acetonitrile Base->Prod_Retro Equilibrium Prod_Amine 3-Amino-3-(3-methoxyphenyl) propan-1-ol (Gamma-Amino Alcohol) Red->Prod_Amine Reduction

Caption: Reaction pathways for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. Note the inhibited dehydration pathway due to meta-substitution.

Diagram 2: Biocatalytic Resolution Cycle

The mechanism of lipase-mediated resolution, crucial for generating chiral drug intermediates.

BioCat Racemate Racemic Mixture (R/S) Lipase Lipase (P. fluorescens) + Vinyl Acetate Racemate->Lipase Complex Enzyme-Substrate Complex Lipase->Complex Selective Binding S_Alc (S)-Alcohol (Unreacted) Complex->S_Alc Slow/No Reaction R_Ac (R)-Acetate (Esterified) Complex->R_Ac Fast Acylation

Caption: Kinetic resolution workflow. The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol.

References

  • Vertex AI Search. (2025). Comparison of 3-hydroxy-3-arylpropanenitriles reactivity. Retrieved from 3

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles. Retrieved from 4

  • Organic & Biomolecular Chemistry. (2025). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Retrieved from 5

  • PubChem. (2025). 3-Hydroxy-3-phenylpropanenitrile Compound Summary. Retrieved from 6

  • MySkinRecipes. (2025).[7] 3-Amino-3-(3-methoxyphenyl)propan-1-ol Product Specifications. Retrieved from 8

Sources

Comparative

Structural Validation of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: A Comparative Guide to Routine vs. Definitive Characterization

Executive Summary Validating the structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile requires addressing specific analytical challenges inherent to -hydroxy nitriles. The primary risk in characterizing this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the structure of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile requires addressing specific analytical challenges inherent to


-hydroxy nitriles. The primary risk in characterizing this molecule is not gross structural error, but rather the subtle misidentification of dehydration impurities (cinnamonitrile derivatives) and the failure to resolve the diastereotopic protons adjacent to the chiral center.

This guide compares two validation tiers:

  • Routine Verification (Tier 1): High-throughput confirmation suitable for reaction monitoring.[1][2]

  • Definitive Elucidation (Tier 2): A multi-dimensional approach required for IND-enabling studies and reference standard characterization.[1][2]

Part 1: The Analytical Challenge

The target molecule contains a chiral secondary alcohol and a nitrile group separated by a methylene bridge.[1]

Critical Structural Features[1][2][3]
  • Chiral Center (C3): Creates a chiral environment, rendering the adjacent methylene protons (

    
    ) diastereotopic (magnetically non-equivalent).[2]
    
  • Meta-Substitution: The 3-methoxy group creates a specific aromatic coupling pattern (1,3-disubstitution) distinct from para-isomers often found in similar supply chains.[1][2]

  • Stability Risk:

    
    -hydroxy nitriles are prone to base-catalyzed elimination of water to form 
    
    
    
    -unsaturated nitriles.[1][2]
The "Silent" Impurity

The most common impurity is 3-(3-methoxyphenyl)acrylonitrile .[1][2] In low-resolution LC-MS, this may co-elute.[1][2] In poorly resolved NMR, the olefinic protons can be mistaken for aromatic signals if not carefully integrated.

Part 2: Comparative Analysis of Methods

Tier 1: Routine Verification (The "Quick Check")

Best for: In-process control (IPC), crude purity checks.[2]

ParameterMethodologyLimitations
NMR 1D

H NMR in

Hydroxyl proton often invisible or broad (exchangeable).[1][2] Diastereotopic splitting of

often unresolved, appearing as a "messy" doublet.
MS Low-Res LC-MS (ESI+)Confirms MW (177.2 Da).[1][2] Cannot distinguish regioisomers (e.g., 4-methoxy vs 3-methoxy).
Verdict Insufficient for Registration. High risk of missing dehydration impurities (

peak in MS can be misleading).[1][2]
Tier 2: Definitive Elucidation (The "Gold Standard")

Best for: Final product release, reference standards, regulatory filing.

ParameterMethodologyAdvantages
NMR 1D

H &

C in DMSO-

+ HSQC/COSY
DMSO stabilizes the -OH proton (H-bonding), revealing it as a sharp doublet.[1][2] Confirms connectivity via scalar coupling.
MS High-Res Q-TOF/OrbitrapExact mass (<5 ppm error) confirms elemental formula. MS/MS fragmentation maps the loss of

and

.
Verdict Mandatory for Validation. Unambiguously assigns the ABX spin system and proves the alcohol is intact.

Part 3: Experimental Protocols & Data Interpretation

Protocol A: Definitive NMR Acquisition

Objective: To visualize the hydroxyl coupling and resolve the diastereotopic methylene protons.

  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Chloroform allows rapid proton exchange, broadening the -OH signal.[1] DMSO forms strong H-bonds, "locking" the OH proton and allowing it to couple with the adjacent CH (

      
       Hz).[2]
      
  • Acquisition:

    • Run standard

      
      H (64 scans) to ensure S/N > 200:1.[1][2]
      
    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.[1] This is critical to prove the two distinct protons at ~2.8 ppm belong to the same carbon.

Data Interpretation: The ABX System

The methylene protons (


) and the chiral methine proton (

) form an ABX spin system .
  • 
     (Methine):  Appears as a multiplet (ddd) due to coupling with 
    
    
    
    ,
    
    
    , and the
    
    
    .
  • 
     (Methylene):  Do not appear as a simple doublet. They appear as two separate sets of doublets of doublets (dd) with a large geminal coupling (
    
    
    
    Hz) and smaller vicinal couplings to
    
    
    .[2]
Predicted Chemical Shifts (DMSO-

, 400 MHz)
PositionType

(ppm)
MultiplicityInterpretation
OH Alcohol5.85d (

Hz)
Disappears on

shake.[1][2]
H-3 Methine4.95q (approx)Coupled to OH and both CH2 protons.[1][2]
OMe Methoxy3.75sCharacteristic singlet.[1]
H-2a Methylene2.92dd (

Hz)
Diastereotopic proton A.
H-2b Methylene2.80dd (

Hz)
Diastereotopic proton B.
Ar-H Aromatic6.80–7.30m3-substituted pattern (H2 is a singlet-like d).[1][2]
Protocol B: Mass Spectrometry Validation

Objective: To distinguish the parent molecule from its dehydration product.[1]

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Fragmentation Analysis:

    • Parent Ion:

      
       (Calc).[1][2]
      
    • Diagnostic Loss: The parent ion

      
       (178.[1]08) is often weak.[1] Look for the base peak at 160.07  (
      
      
      
      ).[1][2]
    • Crucial Check: If the spectrum is dominated by m/z 160 without significant fragmentation energy applied, your sample may already be degraded (dehydrated) to the alkene.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for validating the compound, emphasizing the "trap" of the alkene impurity.

ValidationWorkflow Start Crude Product Isolation MethodA Tier 1: 1H NMR (CDCl3) Start->MethodA Decision1 Is OH visible? Are CH2 protons clear? MethodA->Decision1 Risk RISK: Ambiguous Structure (Potential Alkene Impurity) Decision1->Risk No (Broad/Messy) MethodB Tier 2: 1H NMR (DMSO-d6) + HSQC Decision1->MethodB Inconclusive Risk->MethodB Analysis Analyze ABX System (2.8 - 3.0 ppm) MethodB->Analysis Result1 Pattern: 2 distinct 'dd' OH = Doublet Analysis->Result1 Diastereotopic Confirmed Result2 Pattern: Olefinic doublets (6.0 - 7.0 ppm) Analysis->Result2 Olefin Signals Found Final VALIDATED 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile Result1->Final Reject REJECT Dehydration Product Present Result2->Reject

Caption: Logical workflow for distinguishing the target


-hydroxy nitrile from its dehydration impurity using solvent-specific NMR strategies.
Diagram 2: The ABX Spin System Logic

This diagram visualizes the specific NMR splitting caused by the chiral center, which is the key to "Definitive" validation.

ABXSystem ChiralCenter Chiral Center (C3) (Asymmetric Environment) Protons Adjacent CH2 Protons (H-2a and H-2b) ChiralCenter->Protons Induces Effect Diastereotopic (Chemically Non-Equivalent) Protons->Effect Splitting ABX Pattern Geminal Coupling (J~16Hz) Vicinal Coupling (J~5-8Hz) Effect->Splitting Observation Observed Spectrum: Two complex multiplets NOT a simple doublet Splitting->Observation

Caption: Causal link between the C3 chiral center and the complex ABX splitting pattern observed in the methylene protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][3][4] (Standard text for ABX systems and coupling constants).

  • FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link[2]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile (Analogue Reference).[1][2]Link[2]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Diastereotopic Protons.[1] University of Wisconsin-Madison.[1][2] Link

Sources

Validation

A Comparative Guide to Purity Assessment of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: HPLC vs. qNMR

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The purity of a su...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The purity of a substance directly influences its safety, efficacy, and stability. This guide provides an in-depth technical comparison of two powerful analytical techniques for the purity assessment of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Both methodologies are scrutinized to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical challenges.

The Crucial Role of Purity in Drug Development

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a key intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of this intermediate. This guide will delve into the principles, practical applications, and comparative performance of HPLC and qNMR for this specific purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1] The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase packed in a column.[1]

Principle of HPLC for Purity Assessment

In a typical reversed-phase HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The components of the sample are introduced into the mobile phase stream and travel through the column at different rates depending on their relative affinity for the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Experimental Protocol: HPLC Purity of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

The following protocol is a representative method for the purity assessment of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile, based on methods for structurally similar compounds.[2][3]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile test sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Analysis: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances without the need for a specific reference standard of the analyte itself.[4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Principle of qNMR for Purity Assessment

In a ¹H qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed sample of the analyte.[7] The ¹H NMR spectrum of the mixture is then acquired under specific conditions that ensure a linear response. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. Knowing the masses of the sample and the internal standard, as well as the purity of the internal standard, the absolute purity of the analyte can be calculated.[8]

Experimental Protocol: qNMR Purity of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

The following protocol outlines a general procedure for determining the purity of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile by ¹H qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its ability to dissolve a wide range of organic compounds.[9]

  • Internal Standard: Maleic acid is a common internal standard for qNMR in polar solvents, providing a sharp singlet in a relatively uncongested region of the spectrum.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (certified reference material) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Pulse Angle: 30° or 90° (a 90° pulse provides maximum signal, but a 30° pulse with a shorter delay can sometimes be used if T1 values are very long).

  • Number of Scans: 16 or higher, to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]

  • Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., > 3 seconds).

Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum with quantitative parameters transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Comparative Performance: HPLC vs. qNMR

The choice between HPLC and qNMR for purity assessment depends on the specific analytical needs, the stage of drug development, and available resources. The following table provides a summary of the key performance characteristics of each technique.[11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning, followed by detection (e.g., UV).Direct measurement based on the proportionality of NMR signal area to the number of nuclei.[4]
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities.Does not require a reference standard of the analyte; uses a certified internal standard.[5]
Selectivity High, based on chromatographic separation. Can resolve isomers and closely related impurities.High, based on distinct chemical shifts. May have limitations with overlapping signals.
Sensitivity High, capable of detecting impurities at trace levels (ppm).Generally lower sensitivity than HPLC, typically in the low mg to high µg range.[13]
Limit of Detection (LOD) ~0.01 - 0.05%~0.1%
Limit of Quantitation (LOQ) ~0.03 - 0.15%~0.3%
Precision Excellent, with Relative Standard Deviation (RSD) typically < 1%.Excellent, with RSD often < 1%.[8]
Accuracy High, but can be affected by differences in the response factors of impurities if not individually calibrated.High, provides an absolute purity value. Less susceptible to variations in compound properties.[8]
Sample Throughput Relatively high, with typical run times of 20-40 minutes per sample.Lower, due to longer relaxation delays and the need for multiple scans for accurate quantification.
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Generally faster, primarily involving the selection of a suitable solvent and internal standard.

Conclusion: A Synergistic Approach to Purity Assessment

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. HPLC excels in routine quality control, offering high sensitivity for the detection and quantification of trace impurities and excellent resolving power for complex mixtures. Its high throughput makes it ideal for in-process controls and release testing.

On the other hand, qNMR serves as an invaluable tool for the absolute purity determination of reference standards and as an orthogonal method to validate HPLC results. Its ability to provide a direct, primary measurement of purity without the need for an analyte-specific reference standard is a significant advantage, particularly in the early stages of drug development when such standards may not be available.[5]

Ultimately, a synergistic approach that leverages the strengths of both techniques provides the most comprehensive and robust strategy for ensuring the purity of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile. HPLC can be employed for routine analysis and impurity profiling, while qNMR can be used to certify the primary reference standard and to independently verify the purity of key batches, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-(phenylmethoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Why qNMR Internal Standards Matter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Nanalysis. (2024, December 10). Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of different deuterated solvents on the ΔδH3a–H3b values of.... Retrieved from [Link]

  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxy(113C)propanenitrile. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Retrieved from [Link]

  • ResearchGate. (2015, October 20). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. Retrieved from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3,3-diphenylpropanenitrile. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Catalytic Synthesis of Aryl Cyanohydrins: A Comparative Benchmark

In the landscape of modern synthetic chemistry, the enantioselective synthesis of aryl cyanohydrins stands as a critical gateway to a vast array of valuable chiral building blocks. These versatile intermediates are found...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the enantioselective synthesis of aryl cyanohydrins stands as a critical gateway to a vast array of valuable chiral building blocks. These versatile intermediates are foundational to the development of numerous pharmaceuticals and fine chemicals. The pursuit of efficient and highly selective catalytic systems for their synthesis is, therefore, a subject of intense research and a pivotal consideration for drug development professionals and synthetic chemists. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of aryl cyanohydrins, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Significance of Chiral Aryl Cyanohydrins

Aryl cyanohydrins are organic compounds characterized by a hydroxyl group and a cyano group attached to the same aromatic carbon atom. Their synthetic utility stems from the facile transformation of both the nitrile and hydroxyl moieties into a variety of other functional groups, making them highly versatile chiral synthons. The asymmetric addition of a cyanide equivalent to a prochiral aromatic aldehyde is the most direct route to these valuable molecules. The development of catalytic systems that can control the stereochemistry of this addition is paramount.

Catalytic Systems Under the Microscope: A Head-to-Head Comparison

The synthesis of chiral aryl cyanohydrins is dominated by three main classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, operational simplicity, and environmental impact.

At a Glance: Key Performance Indicators

The choice between different catalytic systems often comes down to a trade-off between several key performance indicators. The following table provides a summary of representative data for the synthesis of a benchmark aryl cyanohydrin, mandelonitrile, from benzaldehyde, using leading examples from each catalyst class.

ParameterMetal-Based Catalyst (Ti-salen)Organocatalyst (Cyclic Dipeptide)Biocatalyst (Hydroxynitrile Lyase)
Product O-silylated MandelonitrileMandelonitrile(R)-Mandelonitrile
Yield High (substrate-dependent)High93%[1]
Enantiomeric Excess (ee) Up to 96%[1]High99%[1]
Catalyst Loading 0.1 - 10 mol%High (often stoichiometric)Low (catalytic amounts)
Reaction Time Several hoursHours to days96 hours[1]
Temperature Often low temperatures (-20 °C to rt)Room temperature5 °C[1]
pH Not typically controlledNot applicable4.0[1]
Cyanide Source TMSCN, Acyl CyanidesHCNHydrocyanic acid (HCN)

I. Metal-Based Catalysis: The Power of Chiral Salen Complexes

Chiral metal complexes, particularly those based on salen ligands, have been extensively studied and are among the most successful catalysts for the asymmetric synthesis of aryl cyanohydrins.[1] Titanium (Ti) and Vanadium (V) salen complexes are at the forefront of this class of catalysts.

A. Mechanism of Action: Lewis Acid Activation

The catalytic cycle of metal-salen complexes generally involves the coordination of the metal center to the carbonyl oxygen of the aldehyde. This coordination acts as a Lewis acid activation, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide source. The chiral environment created by the salen ligand dictates the facial selectivity of the cyanide addition, leading to the preferential formation of one enantiomer. For some titanium-based systems, a bimetallic mechanism is proposed to be the active catalytic pathway.[2]

Caption: Generalized catalytic cycle for metal-salen catalyzed cyanohydrin synthesis.

B. Representative Experimental Protocol: (R,R)-Ti(salen) Catalyzed Synthesis of O-silylated Mandelonitrile

This protocol details the synthesis of O-trimethylsilyl mandelonitrile from benzaldehyde using a chiral titanium-salen complex.

Materials:

  • (R,R)-Salen ligand

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Anhydrous toluene

  • Benzaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R,R)-salen ligand (0.1 mmol) in anhydrous toluene (5 mL). To this solution, add Ti(OiPr)4 (0.1 mmol) and stir the mixture at room temperature for 1 hour. The formation of the active catalyst is indicated by a color change.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a cryostat.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Cyanide Addition: Slowly add TMSCN (1.2 mmol) to the reaction mixture via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the O-silylated mandelonitrile.

II. Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis. For aryl cyanohydrin synthesis, chiral cyclic dipeptides have shown considerable promise.

A. Mechanism of Action: Cooperative Activation

The mechanism of cyclic dipeptide-catalyzed cyanohydrin synthesis is thought to involve a cooperative activation of both the aldehyde and the cyanide source. The catalyst, often in a dimeric or aggregated form, is proposed to utilize hydrogen bonding and other non-covalent interactions to create a chiral pocket. One part of the catalyst activates the aldehyde, while another part facilitates the delivery of the cyanide nucleophile.[3]

Caption: A typical experimental workflow for organocatalyzed cyanohydrin synthesis.

B. Representative Experimental Protocol: Cyclo(L-Phe-L-His) Catalyzed Synthesis of Mandelonitrile

This protocol outlines the synthesis of mandelonitrile from benzaldehyde using a chiral cyclic dipeptide catalyst.

Materials:

  • Cyclo(L-phenylalanyl-L-histidine)

  • Benzaldehyde (freshly distilled)

  • Hydrogen cyanide (HCN) in a suitable solvent (e.g., toluene) or a cyanide source like KCN/acetic acid.

  • Anhydrous toluene

Procedure:

  • Catalyst Suspension: In a round-bottom flask, suspend cyclo(L-Phe-L-His) (e.g., 20 mol%) in anhydrous toluene.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst suspension.

  • Cyanide Addition: Carefully add a solution of HCN in toluene (1.5 mmol) to the reaction mixture at room temperature. (Caution: HCN is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood).

  • Reaction: Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by chiral HPLC.

  • Work-up: Upon completion, filter the reaction mixture to recover the catalyst. Wash the filtrate with a saturated aqueous solution of NaHCO3 and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mandelonitrile can be purified by chromatography.

III. Biocatalysis: The Green and Highly Selective Approach

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to chiral molecules. Hydroxynitrile lyases (HNLs) are the enzymes of choice for the asymmetric synthesis of cyanohydrins.[4]

A. Mechanism of Action: The Enzyme's Active Site

HNLs catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[5] The enzyme's active site provides a precisely tailored chiral environment that binds the aldehyde substrate in a specific orientation. A key amino acid residue in the active site, often a serine or a histidine, acts as a general base to deprotonate HCN, generating the cyanide nucleophile. This nucleophile then attacks the carbonyl carbon of the aldehyde, which is positioned for a stereospecific attack, leading to the formation of a single enantiomer of the cyanohydrin.

HNL_Mechanism cluster_enzyme HNL Active Site Aldehyde Aldehyde Binding Nucleophilic_Attack Stereospecific Nucleophilic Attack Aldehyde->Nucleophilic_Attack HCN_Activation HCN Activation (General Base) HCN_Activation->Nucleophilic_Attack Product_Release Cyanohydrin Release Nucleophilic_Attack->Product_Release

Caption: Simplified schematic of the hydroxynitrile lyase (HNL) catalytic mechanism.

B. Representative Experimental Protocol: HNL-Catalyzed Synthesis of (R)-Mandelonitrile

This protocol describes a typical procedure for the enzymatic synthesis of (R)-mandelonitrile.[1][6][7][8]

Materials:

  • (R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus or a recombinant source), either as a crude lysate, a purified enzyme, or an immobilized preparation.

  • Benzaldehyde (freshly distilled)

  • Potassium cyanide (KCN) or a stabilized solution of HCN. (Extreme Caution: KCN and HCN are highly toxic).

  • Citrate buffer (e.g., 0.1 M, pH 4.0).[1]

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE) for a two-phase system.

Procedure:

  • Reaction Setup: In a jacketed reaction vessel, prepare a two-phase system consisting of the citrate buffer and MTBE.

  • Substrate Addition: Dissolve benzaldehyde (e.g., 50 mM) in the organic phase.[8]

  • Enzyme Addition: Add the HNL preparation to the aqueous phase.

  • Cyanide Addition: Add a solution of KCN to the aqueous phase. The low pH of the buffer will generate HCN in situ.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 25 °C) to ensure efficient mass transfer between the phases.[8]

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction reaches the desired conversion, separate the organic layer. Extract the aqueous layer with fresh MTBE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain (R)-mandelonitrile.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of the optimal catalytic system for the synthesis of aryl cyanohydrins is a multifaceted decision that depends on the specific requirements of the target molecule, the desired scale of the reaction, and available resources.

  • Metal-based catalysts , particularly Ti- and V-salen complexes, offer high yields and enantioselectivities for a broad range of substrates. They are well-suited for laboratory-scale synthesis and offer a degree of tunability through ligand modification. However, the need for often expensive and air-sensitive catalysts and the use of organic solvents are notable considerations.

  • Organocatalysts provide a metal-free alternative, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern. While often requiring higher catalyst loadings, they can provide excellent stereocontrol.

  • Biocatalysts , in the form of hydroxynitrile lyases, represent the greenest and often most selective option. They operate under mild aqueous conditions and can achieve near-perfect enantioselectivity. The main considerations for HNLs are their substrate scope, which can be narrower than that of chemical catalysts, and the potential need for enzyme immobilization for process scalability and catalyst recycling.

Ultimately, a thorough evaluation of these factors will guide the researcher to the most appropriate and efficient catalytic system for their specific aryl cyanohydrin synthesis needs.

References

  • Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System - National Institutes of Health. [Link]

  • Hydroxynitrile Lyases for Biocatalytic Synthesis of Chiral Cyanohydrins - Request PDF. [Link]

  • A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins - Elsevier. [Link]

  • HNL-catalyzed cleavage and synthesis of chiral cyanohydrins - ResearchGate. [Link]

  • Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis - Organic Letters. [Link]

  • Highly enantioselective cyanation of aldehydes catalyzed by a multicomponent titanium complex - PubMed. [Link]

  • Enantioselective catalytic radical decarbonylative azidation and cyanation of aldehydes - Science. [Link]

  • Mechanism-guided development of VO(salen)X complexes as catalysts for the asymmetric synthesis of cyanohydrin trimethylsilyl ethers - PubMed. [Link]

  • Titanium(IV)(salen) and Vanadium(V)(salen) Complexes Derived from C 2 - and C 1 Symmetric Diamines for Asymmetric Cyanohydrin Synthesis - Request PDF. [Link]

  • Insight into the Catalytic Properties and Applications of Metal-Organic Frameworks in the Cyanosilylation of Aldehydes - RSC Advances. [Link]

  • Cyanogen formation during asymmetric cyanohydrin synthesis - ResearchGate. [Link]

  • The enantioselective cyanosilylation of aldehydes on a chiral VO(Salen) complex encapsulated in SBA-16 - Green Chemistry (RSC Publishing). [Link]

  • Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes - Chemical Communications (RSC Publishing). [Link]

  • Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by Novel β-Amino Alcohol-Titanium Complexes - Request PDF. [Link]

  • Preparation method of mandelonitrile - Google P
  • Enantioselective cyanosilylation of aldehydes catalyzed by a multistereogenic salen–Mn(iii) complex with a rotatable benzylic group as a helping hand - RSC Publishing. [Link]

  • Mandelic Acid - Organic Syntheses Procedure. [Link]

  • Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC. [Link]

  • Enantioselective cyanoformylation of aldehydes catalyzed with solid base mediated chiral V(V) salen complexes - Request PDF. [Link]

  • Theoretical study of the catalysis of cyanohydrin formation by the cyclic dipeptide catalyst cyclo[(S)-His-(S)-Phe] - PubMed. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of (R)-mandelonitrile using E. coli cells expressing Pton3HNL... - ResearchGate. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - CRIS - Unibo. [Link]

  • Preparation of Enantioenriched Homoallylic Primary Amines - Organic Syntheses Procedure. [Link]

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Validation

Comparative Guide: Kinetic Strategies for Synthesizing 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Executive Summary & Strategic Importance The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical checkpoint in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Venla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical checkpoint in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Venlafaxine and Duloxetine analogs. The core challenge lies not in the connectivity but in the stereochemistry ; the (S)-enantiomer is frequently the pharmacologically active scaffold.

This guide objectively compares the two dominant kinetic pathways for formation:

  • Biocatalytic Asymmetric Reduction (KREDs): The modern "Gold Standard" for high enantiomeric excess (

    
    ) and yield.
    
  • Chemical Reduction with Kinetic Resolution: The traditional "Baseline" involving hydride reduction followed by lipase-catalyzed resolution.

Key Takeaway: While chemical reduction is kinetically faster (


), it fails stereochemically, necessitating a secondary resolution step that caps theoretical yield at 50%. Biocatalysis, governed by Michaelis-Menten kinetics, offers a direct, 100% theoretical yield route but requires precise substrate inhibition management.

Reaction Pathways & Mechanistic Logic

To understand the kinetics, we must first visualize the competing pathways. The target molecule is formed by reducing the prochiral ketone 3-oxo-3-(3-methoxyphenyl)propanenitrile .

Pathway Diagram (Graphviz)

ReactionPathways Substrate 3-Oxo-3-(3-methoxyphenyl) propanenitrile (Prochiral Ketone) Racemate Racemic Alcohol (±)-3-Hydroxy... Substrate->Racemate NaBH4 (Chemical) Fast, Non-selective Enzyme KRED / NADPH (Asymmetric Reduction) Substrate->Enzyme Direct Route Lipase Lipase Resolution (Kinetic Resolution) Racemate->Lipase Product_Chem (S)-Acetate + (R)-Alcohol (Max 50% Yield) Lipase->Product_Chem Acyl Donor Product_Bio (S)-3-Hydroxy-3-(3-methoxyphenyl) propanenitrile (>99% ee, >95% Yield) Enzyme->Product_Bio Stereoselective Hydride Transfer

Caption: Comparison of the direct Biocatalytic Asymmetric Reduction (Green/Blue path) versus the multi-step Chemical/Resolution route (Yellow/Red path).

Deep Dive: Biocatalytic Reduction Kinetics

Method: Ketoreductase (KRED) mediated reduction using NADPH cofactor recycling (Glucose Dehydrogenase/Glucose).

Mechanistic Causality

KREDs operate via an ordered Bi-Bi mechanism. The enzyme first binds the cofactor (NADPH), inducing a conformational change that creates the chiral pocket for the ketone substrate. The rate-limiting step is typically the hydride transfer or the product release , depending on the specific enzyme variant.

Critical Kinetic Insight:


-Keto nitriles are prone to substrate inhibition . The nitrile group can coordinate non-productively with active site residues, or the high concentration of the hydrophobic substrate can cause enzyme aggregation.
Kinetic Parameters (Michaelis-Menten)

The reaction velocity (


) is modeled by the substrate-inhibition modified Michaelis-Menten equation:


  • 
     (Affinity):  Typically 0.5 – 5.0 mM. Lower 
    
    
    
    indicates tighter binding but higher risk of inhibition.
  • 
     (Inhibition Constant):  Critical parameter. If 
    
    
    
    , the rate decreases. For 3-methoxyphenyl derivatives,
    
    
    is often observed around 50–100 mM.
  • 
     (Turnover):  10 – 100 
    
    
    
    for engineered enzymes.
Experimental Protocol: KRED Kinetic Assay

Validates:


, 

, and

.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0).

  • NADPH (0.2 mM initial).

  • Glucose (1.5 eq) + GDH (5 U/mL) for recycling.

  • Substrate Stock: 3-oxo-3-(3-methoxyphenyl)propanenitrile in DMSO.

Step-by-Step Workflow:

  • Preparation: Pre-incubate buffer, GDH, Glucose, and KRED at 30°C for 5 minutes.

  • Initiation: Add Substrate (range 0.1 mM to 50 mM) to start reaction. Total DMSO < 5%.

  • Monitoring: Measure the decrease in absorbance at 340 nm (NADPH consumption) only if recycling is slower than KRED. Better Method: Aliquot sampling at 30, 60, 90, 120 seconds.

  • Quenching: Add equal volume of cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Centrifuge and analyze supernatant via HPLC (C18 column) for conversion.

  • Chiral Analysis: Switch to Chiralcel OD-H column (Hexane/IPA 90:10) to determine

    
    .[1]
    

Deep Dive: Chemical Reduction Kinetics

Method: Sodium Borohydride (


) reduction in Methanol.
Mechanistic Causality

This is a nucleophilic addition of hydride (


) to the carbonyl carbon. The reaction follows second-order kinetics :


The presence of the electron-donating methoxy group on the phenyl ring slightly deactivates the carbonyl compared to the unsubstituted phenyl analog, but the reaction remains extremely fast (

min at 0°C).
The Stereochemical Failure

Because the hydride can attack from either the Re or Si face with equal probability, the product is a racemate (50:50 mixture) . To obtain the (S)-enantiomer, a subsequent Kinetic Resolution using a Lipase (e.g., Pseudomonas fluorescens lipase) is required.[2]

  • Lipase Kinetics: Follows a Ping-Pong Bi-Bi mechanism.

  • Selectivity (

    
    -value):  Must be >100 for practical use.
    

Comparative Data Analysis

The following table synthesizes performance metrics based on standard process conditions for


-hydroxy nitrile formation.
MetricBiocatalytic Reduction (KRED)Chemical Reduction (NaBH4)
Kinetic Order Saturation (Michaelis-Menten)Second-Order (Linear)
Reaction Time 4 – 24 Hours< 1 Hour (Reduction) + 24h (Resolution)
Theoretical Yield 100% (Direct Asymmetric)50% (Max yield of single enantiomer)
Enantiomeric Excess (

)
> 99% 0% (Racemic) -> >98% (After Resolution)
Substrate Loading 50 – 100 g/L (High)100 – 200 g/L (Very High)
Atom Economy High (Catalytic Enzyme)Low (Stoichiometric Boron waste)
Cost Driver Enzyme EngineeringResolution Step & Yield Loss
Kinetic Workflow Diagram

KineticWorkflow Start Start Kinetic Assay Prep Prepare Substrate Stocks (0.5mM - 100mM in DMSO) Start->Prep Rxn Initiate Reaction (Enzyme + Cofactor Mix) Prep->Rxn Sample Sampling Interval (t = 30s, 60s, ...) Rxn->Sample Quench Quench (ACN/Acid) Sample->Quench Analyze HPLC Analysis (Conversion & Chirality) Quench->Analyze Analyze->Rxn Iterate [S]

Caption: Standardized workflow for determining kinetic constants (


) for the formation of the target nitrile.

Expert Recommendations

  • For Drug Development (Gram to Kilo Scale): Adopt the Biocatalytic Route . The 100% theoretical yield is economically superior to the 50% yield cap of chemical resolution. The "3-methoxyphenyl" moiety is well-tolerated by commercial KRED screening kits (e.g., Codexis, Johnson Matthey).

  • Handling Substrate Inhibition: If kinetic data reveals a low

    
     (inhibition), implement a Fed-Batch  strategy. Dosing the ketone substrate continuously to keep 
    
    
    
    ensures the enzyme operates at
    
    
    without crashing.
  • Solubility: The 3-methoxy group increases lipophilicity. Use a biphasic system (Buffer + Butyl Acetate) or a co-solvent (10% IPA) to enhance substrate availability without denaturing the enzyme.

References

  • Biocatalytic Synthesis & KRED Screening

    • Kamal, A., et al. "Chemoenzymatic synthesis of both enantiomers of fluoxetine, tomoxetine and nisoxetine: lipase-catalyzed resolution of 3-aryl-3-hydroxypropanenitriles."[2] Tetrahedron: Asymmetry, 13(19), 2039-2051. (2002).[2]

  • Lipase Kinetic Resolution

    • Cieśliński, H., et al. "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids." Computational and Structural Biotechnology Journal, 21, 1593-1597. (2023).[3]

  • General KRED Kinetics & Engineering

    • Huang, L., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals."[4] Frontiers in Bioengineering and Biotechnology, 10. (2022).[1][4][5]

  • Chemical Reduction Comparison

    • Filo. "Comparison of NaBH4 and Biocatalytic Reduction of 3-methoxyacetophenone." AskFilo Education Database.

Sources

Comparative

Comparative Analysis of Synthetic Routes and Byproduct Profiles for 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Executive Summary 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical scaffold in the synthesis of 1,3-aminoalcohols , a structural motif found in SNRI antidepressants (e.g., Venlafaxine analogs) and centrally acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical scaffold in the synthesis of 1,3-aminoalcohols , a structural motif found in SNRI antidepressants (e.g., Venlafaxine analogs) and centrally acting analgesics (e.g., Tapentadol congeners).

The synthesis of this beta-hydroxy nitrile presents a classic chemoselectivity challenge: Kinetic Control (Aldol Addition) versus Thermodynamic Control (Condensation/Dehydration) . This guide compares the three primary synthetic routes, analyzing the specific byproduct profiles of each to assist in process optimization and impurity control.

Reaction Pathway & Mechanism Analysis[1][2]

The formation of the target molecule involves the nucleophilic attack of the cyanomethyl carbanion (derived from acetonitrile) on 3-methoxybenzaldehyde. The critical divergence point is the stability of the intermediate alkoxide.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired hydroxy product and the major dehydration impurity.

ReactionPathways Start 3-Methoxybenzaldehyde + Acetonitrile Intermediate Intermediate Alkoxide (Kinetic Product) Start->Intermediate Base (Deprotonation) Side1 IMPURITY B: 3-Methoxybenzoic Acid (Cannizzaro/Oxidation) Start->Side1 Oxidation / Cannizzaro Side2 IMPURITY C: Acetonitrile Oligomers (Self-Condensation) Start->Side2 Excess Base Target TARGET: 3-Hydroxy-3-(3-methoxyphenyl) propanenitrile Intermediate->Target Protonation (H+) Low Temp (< -50°C) Dehydration IMPURITY A: 3-(3-methoxyphenyl)acrylonitrile (Thermodynamic Product) Intermediate->Dehydration -OH (Elimination) High Temp / Strong Base

Figure 1: Mechanistic divergence showing the competition between the target aldol adduct and the dehydration byproduct.

Comparative Analysis of Synthetic Routes

Route A: Cryogenic Lithiation (Kinetic Control)
  • Reagents: n-Butyllithium (n-BuLi) or LDA, THF, -78°C.

  • Mechanism: Generation of the lithiated acetonitrile species (

    
    ) followed by rapid addition to the aldehyde.
    
  • Performance:

    • Yield: High (85-95%).

    • Purity: Excellent (>98%).[1][2]

    • Selectivity: Strongly favors the Hydroxy target.[3]

  • Byproduct Profile:

    • Major:Acetonitrile Oligomers (3-aminocrotononitrile derivatives) if n-BuLi is in excess.

    • Minor: Retro-aldol products if warming occurs before quenching.

Route B: Hydroxide-Mediated Condensation (Thermodynamic Control)
  • Reagents: KOH or NaOH, Methanol/Acetonitrile, 0°C to Room Temp.

  • Mechanism: Equilibrium deprotonation. The resulting alkoxide is unstable at higher temperatures and readily eliminates hydroxide to form the conjugated system.

  • Performance:

    • Yield: Moderate (40-60% for Hydroxy).

    • Purity: Low (Mixture of Hydroxy and Alkene).

    • Selectivity: Favors Dehydration (Impurity A) unless strictly controlled.

  • Byproduct Profile:

    • Major:3-(3-methoxyphenyl)acrylonitrile (up to 50% conversion).

    • Major:3-Methoxybenzoic acid (Cannizzaro reaction of the aldehyde).

Route C: Catalytic Aprotic Activation (Green/Mild)
  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Resin-bound base, Anhydrous Acetonitrile.

  • Mechanism: Mild activation of acetonitrile without generating a high concentration of free carbanions.

  • Performance:

    • Yield: Good (70-80%).

    • Purity: High (>95%).[2][4]

    • Selectivity: Balance can be tuned by solvent choice (non-polar solvents favor Hydroxy).[3]

  • Byproduct Profile:

    • Major: Trace Dehydration product.

    • Minor: Unreacted aldehyde (due to slower kinetics).

Detailed Byproduct Characterization & Control

The following table summarizes the critical impurities identified by HPLC/GC-MS analysis.

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Dehydration)3-(3-methoxyphenyl)acrylonitrileElimination of water from target molecule. Favored by heat and strong base.Maintain T < -50°C (Route A) or use aprotic catalysts (Route C). Avoid acidic workup which catalyzes elimination.
Impurity B (Oxidation)3-Methoxybenzoic acidCannizzaro reaction or air oxidation of starting aldehyde.Use freshly distilled aldehyde . Perform reaction under Inert Atmosphere (N2/Ar) .
Impurity C (Oligomer)3-AminocrotononitrileSelf-condensation of acetonitrile anion.Add acetonitrile to base slowly or use excess acetonitrile as solvent (Route C).
Impurity D (Hydrolysis)3-Hydroxy-3-(3-methoxyphenyl)propanamideHydrolysis of the nitrile group.Avoid aqueous strong acids/bases during workup. Keep pH neutral (6-8).

Experimental Protocols

Recommended Protocol: Cryogenic Lithiation (High Purity)

Use this method for pharmaceutical-grade synthesis where impurity A must be <0.1%.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagent Prep: Charge with anhydrous THF (200 mL) and dry Acetonitrile (1.1 eq). Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent oligomerization. Stir for 30 mins.

  • Addition: Add 3-Methoxybenzaldehyde (1.0 eq) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quench: Quench at -78°C with saturated aqueous

    
    . Note: Warming before quench causes retro-aldol reversion.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Analytical Method (HPLC)

To separate the Target from Impurity A (Dehydration product), use the following conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1%

    
    ).
    
  • Detection: UV at 220 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Retention Order:

    • 3-Methoxybenzoic acid (Polar, early eluting).

    • Target: 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile.

    • 3-Methoxybenzaldehyde (Starting Material).

    • Impurity A: 3-(3-methoxyphenyl)acrylonitrile (Late eluting, conjugated).

References

  • DiBiase, S. A., et al. (1984). "Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile." Organic Syntheses, 62, 179.

  • Kumagai, N., et al. (2004). "Direct Catalytic Asymmetric Addition of Acetonitrile to Aldehydes." Journal of the American Chemical Society, 126(42), 13632-13633.

  • Fleming, F. F., et al. (2010). "Nitrile Anion Cyclizations." Journal of Organic Chemistry, 72, 1431. (Context on nitrile anion stability).
  • PubChem Compound Summary. (2025). "3-Hydroxy-3-phenylpropanenitrile Derivatives."

Sources

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